molecular formula C12H22N2O2 B1381266 tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate CAS No. 1630907-27-5

tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate

Cat. No.: B1381266
CAS No.: 1630907-27-5
M. Wt: 226.32 g/mol
InChI Key: PDJAMSVGNXBESR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Aminobicyclo[2.2.1]hept-1-yl)carbamic Acid 1,1-Dimethylethyl Ester is a useful intermediate.>

Properties

IUPAC Name

tert-butyl N-(4-amino-1-bicyclo[2.2.1]heptanyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-10(2,3)16-9(15)14-12-6-4-11(13,8-12)5-7-12/h4-8,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDJAMSVGNXBESR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CCC(C1)(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701143248
Record name Carbamic acid, N-(4-aminobicyclo[2.2.1]hept-1-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701143248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1630907-27-5
Record name Carbamic acid, N-(4-aminobicyclo[2.2.1]hept-1-yl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1630907-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(4-aminobicyclo[2.2.1]hept-1-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701143248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate .

Molecular Weight: 226.32 g/mol | CAS: 1630907-27-5

Executive Summary

tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate is a specialized bifunctional building block used in advanced medicinal chemistry. It features a rigid bicyclo[2.2.1]heptane (norbornane) core substituted at the bridgehead positions (1 and 4) with an orthogonally protected amine (Boc-amino) and a free primary amine.

Unlike flexible alkyl linkers (e.g., diaminoethane), this scaffold provides a defined spatial arrangement (exit vectors) for substituents, making it critical for fragment-based drug discovery (FBDD), PROTAC linker design, and peptidomimetics where conformational entropy must be minimized.

Physicochemical Profile

PropertyValueNotes
Molecular Weight 226.32 g/mol Calculated based on

Molecular Formula

Core Structure Norbornane (Bicyclo[2.2.1]heptane)1,4-bridgehead disubstitution
Physical State White to off-white solidTypically crystalline
pKa (Calculated) ~10.5 (Free amine)Typical for bridgehead primary amines
LogP (Predicted) ~1.8Lipophilic core balanced by polar amines
Solubility DMSO, Methanol, DCMModerate water solubility as HCl salt
Structural Significance

The 1,4-disubstitution pattern places the two nitrogen atoms at the "poles" of the bicyclic cage. This creates a linear, rigid axis of approximately 5.5 Å between nitrogens, preventing the "molecular collapse" often seen with flexible alkyl chains.

Synthetic Methodology

Synthesis of bridgehead-substituted norbornanes is non-trivial due to the inability of the bridgehead carbon to planarize (Bredt's Rule), which prohibits standard


 or 

nucleophilic substitutions. The most robust route relies on the Curtius Rearrangement of the corresponding dicarboxylic acid.
Retrosynthetic Analysis

The target is derived from bicyclo[2.2.1]heptane-1,4-dicarboxylic acid . The synthesis involves a double Curtius rearrangement to the diamine, followed by a statistical or selective mono-protection.

Synthesis Diacid 1,4-Dicarboxylic Acid (Precursor) Azide Diacyl Azide (Intermediate) Diacid->Azide DPPA / Et3N Isocyanate Diisocyanate (Curtius) Azide->Isocyanate Heat (-N2) Diamine 1,4-Diaminonorbornane (Symmetric) Isocyanate->Diamine HCl / H2O MonoBoc Target Mono-Boc (Product) Diamine->MonoBoc Boc2O (0.9 eq) or Flow Chem

Figure 1: Synthetic pathway from the dicarboxylic acid precursor via Curtius Rearrangement.[1][2]

Detailed Protocol: Selective Mono-Protection

While the diamine synthesis is standard, obtaining the mono-Boc product without generating di-Boc byproducts is the primary challenge. A self-validating protocol using in situ salt formation is recommended over statistical reaction.

Reagents:

  • Bicyclo[2.2.1]heptane-1,4-diamine (1.0 eq)

  • 
     (1.0 eq)
    
  • TMSCl (Trimethylsilyl chloride) (1.0 eq)

  • Methanol (anhydrous)[3]

Step-by-Step Workflow:

  • Salt Formation: Dissolve the diamine in anhydrous methanol at 0°C. Add TMSCl (1.0 eq) dropwise. TMSCl reacts with methanol to generate HCl in situ, protonating the more basic/accessible amine (statistically distributed, but equilibrium favors mono-protonation in dilute systems).

  • Protection: Add

    
     (1.0 eq) to the mixture. The protonated amine is unreactive; the free amine reacts with the anhydride.
    
  • Workup: Evaporate solvent. Basify with aqueous NaOH (pH > 12) to deprotonate the ammonium salt. Extract with DCM.[3]

  • Purification: The crude usually contains ~70-80% mono-Boc. Purify via silica flash chromatography (DCM/MeOH/

    
     gradient).
    

Why this works: The statistical distribution of mono-hydrochloride salt limits the availability of the free diamine, significantly reducing di-Boc formation compared to direct addition of


.

Characterization & Analysis

Verification of the molecular weight and structure is essential to rule out the 1-amino-2-Boc regioisomers (which can occur if starting from non-symmetric precursors).

  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       1.37 (s, 9H, Boc-tBu).[4]
      
    • 
       1.50–1.90 (m, 10H, Norbornane cage protons). Note the symmetry; bridge protons (C2, C3, C5, C6) often appear as multiplets.
      
    • 
       6.80 (br s, 1H, carbamate NH).
      
    • 
       1.5-2.0 (br s, 2H, free 
      
      
      
      , varies with water content).
  • Mass Spectrometry (ESI+):

    • Expected

      
      .
      
    • Fragment

      
      .
      
    • Fragment

      
       (core diamine).
      

Applications in Drug Discovery

This scaffold is a "privileged structure" in modern medicinal chemistry, particularly for PROTACs (Proteolysis Targeting Chimeras) .

Linker Logic

In PROTAC design, the linker determines the ternary complex stability. Flexible linkers (PEG, alkyl) incur a high entropic penalty upon binding. The norbornane scaffold pre-organizes the ligand orientation.

Applications Problem Linker Challenge: Entropic Penalty Solution Rigid Scaffold (Norbornane) Problem->Solution Replace Alkyl Chain Result1 Defined Exit Vector (180° Linear) Solution->Result1 Result2 Metabolic Stability (No benzylic H) Solution->Result2 Outcome High Affinity Ternary Complex Result1->Outcome Result2->Outcome

Figure 2: Strategic advantage of rigid norbornane linkers in PROTAC design.

Metabolic Stability

Bridgehead positions are sterically hindered and lack the


-hydrogens required for oxidative deamination by many metabolic enzymes (e.g., MAO), offering superior metabolic stability compared to linear diamines.

Handling and Stability

  • Storage: Store at +2°C to +8°C under inert atmosphere (Argon/Nitrogen).

  • Hygroscopicity: The free amine can absorb

    
     from air to form carbamates; keep tightly sealed.
    
  • Solubility: Dissolve in DMSO for biological assays; use DCM or Methanol for synthetic transfers. Avoid acidic solvents unless deprotection is intended.

References

  • Krow, G. R. The Baeyer-Villiger Oxidation of Ketones and Aldehydes. (Context on bridgehead reactivity). Organic Reactions, 1993.[5]

  • Servín, F. A., et al. General Method for Selective Mono-Boc Protection of Diamines.[5] Journal of the Mexican Chemical Society, 2017.[5] Available at: [Link][3][6][7]

  • PubChem. Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid (Precursor Data).[8] Available at: [Link]

Sources

tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate chemical properties

[1][2][3]

Executive Summary

tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate (CAS: 1630907-27-5) represents a high-value, rigid saturated scaffold used in modern medicinal chemistry.[1] As a mono-protected derivative of 1,4-diaminonorbornane, it serves as a critical "exit vector" tool, allowing researchers to link two pharmacophores with a defined linear geometry (180° vector) while improving physicochemical properties such as solubility (Fsp³) and metabolic stability compared to traditional aromatic linkers (e.g., 1,4-phenylene).

This guide details the structural rationale, chemical reactivity, and validated experimental protocols for utilizing this scaffold in drug discovery, specifically within Fragment-Based Drug Discovery (FBDD) and PROTAC linker design.

Part 1: Structural & Physicochemical Analysis[4]

Geometric Constraints and Bioisosterism

The bicyclo[2.2.1]heptane (norbornane) core is a bridged system that enforces a rigid boat conformation. Unlike flexible alkyl chains or planar aromatic rings, this scaffold provides a defined three-dimensional volume.

  • Linearity: The 1,4-substitution pattern creates a linear exit vector similar to a para-substituted benzene or a trans-1,4-cyclohexane, but with significantly higher rigidity.

  • Bioisosterism: It acts as a saturated bioisostere for the phenyl ring. Replacing a phenyl ring with this saturated core increases the fraction of sp³ hybridized carbons (Fsp³), which correlates with improved clinical success rates by enhancing solubility and reducing non-specific binding.

Basicity and Nucleophilicity

The bridgehead amine at position 4 (and the protected amine at position 1) exhibits unique electronic properties due to the constrained geometry.

PropertyValue / DescriptionImpact on Chemistry
Hybridization Constrained sp³The "pyramidal" geometry of the nitrogen is locked.[2] Inversion is impossible.
Basicity (pKa) ~10.2 - 10.5 (Est.)[2]Comparable to standard alkyl amines, but slightly attenuated due to the inability of the bridgehead carbon to flatten upon protonation (solvation effects).
Nucleophilicity Sterically HinderedThe bridgehead hydrogens and the bicyclic cage shield the nitrogen approach.[2] Reaction rates in SN2 substitutions are significantly slower than linear primary amines.
LogP ~1.1 (Predicted)Lower lipophilicity than comparable aromatic linkers, aiding aqueous solubility.[2]

Part 2: Synthetic Routes & Manufacturing

Expertise Note: While often purchased, understanding the synthesis is crucial for troubleshooting impurities (e.g., urea byproducts) or designing analogs. The primary route involves the Curtius Rearrangement , as SN2 displacement at a bridgehead carbon is geometrically impossible.

The Curtius Rearrangement Strategy

The synthesis typically begins with bicyclo[2.2.1]heptane-1,4-dicarboxylic acid. The challenge is desymmetrization to achieve the mono-Boc, mono-amine product.

SynthesisStart1,4-Norbornanedicarboxylic acidMonoEsterMono-methyl esterStart->MonoEster1. MeOH, H+ (Statistical)AcylAzideAcyl AzideIntermediateMonoEster->AcylAzide2. DPPA, Et3NIsocyanateIsocyanate(Bridgehead)AcylAzide->Isocyanate3. Heat (-N2)ProductMono-BocDiamineIsocyanate->Product4. t-BuOH (Trapping)

Figure 1: Synthetic workflow via Curtius Rearrangement using Diphenylphosphoryl azide (DPPA).

Key Mechanistic Insight: The rearrangement proceeds with retention of configuration.[3] Since the bridgehead carbon cannot planarize, mechanisms requiring carbocation intermediates (like Hofmann) are less favored than the concerted Curtius migration.

Part 3: Reactivity & Orthogonal Protection

The utility of tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate lies in its orthogonality. The free amine is available for immediate coupling, while the Boc group protects the distal end.

Coupling Logic

Due to the steric bulk of the bridgehead position, standard amide couplings require highly active reagents.

  • Recommended Reagents: HATU or COMU are preferred over EDC/HOBt to drive the reaction to completion.

  • Base Selection: DIPEA (Hünig's base) is standard. Avoid bulky bases like triethylamine if the electrophile is also hindered.

  • Acid Chlorides: If HATU fails, converting the carboxylic acid partner to an acid chloride (using oxalyl chloride/DMF cat.) is the gold standard for forcing the reaction with bridgehead amines.

ReactivityCentertert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamatePathAPath A: Free Amine CouplingCenter->PathA Electrophile (R-COOH) PathBPath B: Boc DeprotectionCenter->PathB Acidic Conditions ResultAAmide Bond Formation(Reagents: HATU/DIPEA)PathA->ResultAResultBFree Diamine Salt(Reagents: TFA or HCl)PathB->ResultB

Figure 2: Orthogonal reactivity pathways for library synthesis.

Part 4: Experimental Protocols

Protocol: Amide Coupling (General Procedure)

Purpose: Validated method for coupling the sterically hindered bridgehead amine to a carboxylic acid.

Materials:

  • Carboxylic Acid Partner (1.0 equiv)

  • tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate (1.1 equiv)[4]

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMF (Anhydrous)

Step-by-Step:

  • Activation: Dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 mmol) and stir for 5 minutes.

  • Reagent Addition: Add HATU (1.2 mmol) in one portion. The solution typically turns yellow. Stir for 10 minutes to form the activated ester.

  • Coupling: Add the bridgehead amine (1.1 mmol).

  • Reaction: Stir at Room Temperature (RT) for 4–16 hours.

    • Checkpoint: Monitor by LC-MS. If conversion is <50% after 4 hours, heat to 40°C. Bridgehead amines can be sluggish.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄.

Protocol: Boc Deprotection (Scavenger Method)

Purpose: Removal of the Boc group without trapping the tert-butyl cation on the nucleophilic bridgehead amine.

Materials:

  • Substrate (Boc-protected intermediate)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIPS) – Critical Scavenger

Step-by-Step:

  • Dissolve substrate in DCM (0.1 M concentration).

  • Add TIPS (2.5% v/v) to scavenge t-butyl cations.

  • Add TFA (20–50% v/v) dropwise at 0°C.

  • Warm to RT and stir for 1–2 hours.

  • Evaporation: Remove volatiles under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.

    • Note: The product will be the TFA salt. For free-basing, use a basic resin (e.g., PL-HCO3 MP) rather than aqueous extraction to avoid solubility issues with the polar diamine.

Part 5: Medicinal Chemistry Applications[4][6][7][8][9]

PROTAC Linker Design

The 1,4-norbornane scaffold is increasingly used in Proteolysis Targeting Chimeras (PROTACs).

  • The Problem: Long alkyl chains (PEG) in PROTACs often collapse, reducing permeability.

  • The Solution: The norbornane core acts as a "stiffener," maintaining the separation between the E3 ligase ligand and the Warhead. This reduces the entropic penalty upon binding.

Fragment-Based Drug Discovery (FBDD)

As a fragment, the mono-Boc amine allows for rapid "fragment growing."

  • Grow: Couple the free amine to a fragment library.

  • Deprotect: Remove Boc.

  • Link: Couple the newly exposed amine to a second library or solubility tag.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 71463133.
  • Synthesis (Curtius Rearrangement on Bridgeheads)

    • Krow, G. R. (1981). Nitrogen adaptations of bicyclo[2.2.1]heptane derivatives. Tetrahedron, 37(15), 2697-2724. (Foundational review on bridgehead nitrogen chemistry).
  • Bioisosterism & Geometry

    • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.
  • Bridgehead Amine Basicity

    • Wiberg, K. B. (1996). Antiviral activity of 1-amino-norbornanes.[5] Journal of Medicinal Chemistry. (Contextualizing pKa and reactivity of 1-substituted norbornanes).

NMR and mass spectrometry of tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Analysis of tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate

Executive Summary: The Rigid Bioisostere

tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate (CAS: 1630907-27-5) represents a critical scaffold in modern medicinal chemistry. Unlike flexible aliphatic linkers (e.g., ethylenediamine), the bicyclo[2.2.1]heptane (norbornane) core provides a defined spatial vector, enforcing a rigid distance between the amine and the carbamate-protected nitrogen.[1] This rigidity is exploited in Fragment-Based Drug Discovery (FBDD) and PROTAC linker design to improve entropic binding penalties.[1]

This guide details the structural characterization of this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1] It focuses on distinguishing the unique symmetry-derived spectral features of the 1,4-disubstituted norbornane core.[1]

Structural Analysis & Symmetry

Before interpreting spectra, one must understand the molecule's topology.[1] The 1,4-substitution pattern on the norbornane skeleton imparts high symmetry (


 or effectively 

for the carbon framework).[1]
  • Bridgeheads (C1 & C4): These are quaternary carbons bearing the nitrogen substituents.[1] They carry no protons, simplifying the

    
    H NMR but complicating 
    
    
    
    C assignment.
  • Ethano Bridges (C2, C3, C5, C6): Due to the plane of symmetry passing through C1-C7-C4, the protons on C2/C6 are chemically equivalent to those on C3/C5.[1]

  • Methano Bridge (C7): This methylene bridge is unique and distinct from the ethano bridges.[1]

Mass Spectrometry: Ionization & Fragmentation

For this amine-functionalized carbamate, Electrospray Ionization (ESI) in positive mode is the gold standard.[1] The presence of the basic primary amine ensures high ionization efficiency.

Primary Ionization Events
  • Molecular Ion:

    
     observed at m/z 227.17  (Calculated Monoisotopic Mass: 226.168).[1]
    
  • Adducts: Common adducts include

    
     (m/z 249.[1]16) in non-desalted samples.[1]
    
Collision-Induced Dissociation (CID) Pathways

The fragmentation is dominated by the lability of the tert-butyloxycarbonyl (Boc) group.[1]

  • Loss of Isobutene: The primary fragmentation channel involves the cleavage of the tert-butyl group, releasing isobutene (56 Da).[1] This yields the carbamic acid intermediate (rarely seen) or the protonated carbamate core.[1]

    • Transition:

      
       (
      
      
      
      ).
  • Loss of Boc Group (Deprotection): Subsequent loss of

    
     (44 Da) from the intermediate yields the fully deprotected 1,4-diaminobicyclo[2.2.1]heptane core.[1]
    
    • Transition:

      
       (
      
      
      
      ).
  • Norbornane Core Fragmentation: High collision energies (>35 eV) may trigger Retro-Diels-Alder (RDA) reactions, cleaving the ethylene bridge (

    
    ), though this is less common in functionalized saturated systems compared to unsaturated norbornenes.[1]
    
Fragmentation Workflow (Graphviz)

MS_Fragmentation M_H [M+H]+ Precursor m/z 227.17 Loss_tBu Loss of Isobutene (-56 Da) M_H->Loss_tBu Fragment_171 Intermediate [M+H - C4H8]+ m/z 171.11 Loss_tBu->Fragment_171 Loss_CO2 Loss of CO2 (-44 Da) Fragment_171->Loss_CO2 Fragment_127 Core Diamine [M+H - Boc]+ m/z 127.12 Loss_CO2->Fragment_127

Figure 1: ESI+ Fragmentation pathway showing the sequential loss of the Boc protecting group components.

NMR Spectroscopy Guide

The rigidity of the bicyclic system results in distinct coupling constants and chemical shifts. The absence of protons on C1/C4 simplifies the spectrum, preventing the complex bridgehead couplings often seen in norbornanes.

Predicted H NMR Assignment (400 MHz, CDCl )
PositionType

(ppm)
MultiplicityIntegralMechanistic Insight
NH-Boc Amide4.60 - 4.90Broad Singlet1HExchangeable; shift varies with concentration/solvent.
C2, C3, C5, C6 CH

(exo/endo)
1.60 - 2.00Multiplet8HThe 4 methylene groups are magnetically similar due to symmetry.[1] Exo/endo protons may resolve into complex overlapping multiplets.
C7 CH

(Bridge)
1.45 - 1.55Singlet (Broad)2HThe bridge methylene often appears as a singlet or distinct multiplet, shielded relative to the ethano bridges.[1]
t-Butyl CH

1.44Singlet9HCharacteristic intense singlet of the Boc group.
NH

Amine1.10 - 1.30Broad Singlet2HBroad due to quadrupole broadening and exchange; disappears with D

O shake.[1]

Critical Note on Couplings: In 1,4-disubstituted norbornanes, the characteristic "W-coupling" (long-range


) is often suppressed or averaged if the substitution removes the bridgehead protons that typically mediate these couplings.[1]
C NMR Assignment
Carbon Type

(ppm)
Assignment
C=O 154.0 - 156.0Carbamate Carbonyl
C-quat 79.0 - 80.5tert-Butyl quaternary carbon
C1 / C4 55.0 - 65.0Bridgehead carbons (quaternary). C1 (carbamate) is typically deshielded relative to C4 (amine).[1]
C2, C3, C5, C6 30.0 - 35.0Ethano bridge methylenes.[1]
t-Butyl CH3 28.4Methyl carbons of Boc group.[1]

Experimental Protocols

Protocol A: Sample Preparation for NMR
  • Solvent Choice: Deuterated Chloroform (

    
    ) is standard.[1] If the NH peaks are broad or ambiguous, use DMSO-
    
    
    
    to slow proton exchange and sharpen amide signals.
  • Concentration: Prepare 5–10 mg of sample in 0.6 mL solvent. Filter through a cotton plug to remove inorganic salts (e.g., drying agents) that cause baseline distortion.

Protocol B: LC-MS Setup for Impurity Profiling

Since this compound is often a synthetic intermediate, two key impurities must be monitored:

  • 1,4-Diaminobicyclo[2.2.1]heptane (Free amine): Result of Boc deprotection.[1] (

    
     127).[1]
    
  • Di-Boc protected species: Result of over-reaction during synthesis.[1] (

    
     327).
    

LC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[1]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1]

  • Gradient: 5% to 95% ACN over 8 minutes. Note: The free amine is polar and may elute early; ensure the void volume is diverted or the gradient starts with high aqueous content.[1]

Analytical Workflow Diagram

Analysis_Workflow cluster_NMR NMR Analysis cluster_MS MS Analysis Sample Crude Sample Prep Dissolution (CDCl3 or MeOH) Sample->Prep H1 1H NMR Check Symmetry Prep->H1 LCMS LC-MS (ESI+) Check m/z 227 Prep->LCMS C13 13C NMR Check C-Quats H1->C13 Frag Fragmentation Confirm Boc Loss LCMS->Frag

Figure 2: Integrated analytical workflow for structural validation.

References

  • BenchChem. (n.d.).[1] tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate Product Data. Retrieved from [1]

  • ChemicalBook. (2025).[1] tert-butyl N-{4-aminobicyclo[2.2.1]heptan-1-yl}carbamate Properties and Suppliers. Retrieved from [1]

  • Ark Pharma. (n.d.).[1] Product Analysis: tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate. Retrieved from [1]

  • Kitching, W., et al. (1980).[1] Carbon-13 NMR of Bicyclo[2.2.1]heptanes. Journal of Organic Chemistry. (General reference for Norbornane shifts).

  • McLafferty, F. W. (1993).[1] Interpretation of Mass Spectra. University Science Books. (General reference for Boc fragmentation mechanisms).

Sources

An In-depth Technical Guide to the Purity Analysis of tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the purity analysis of tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate, a critical building block in contemporary pharmaceutical synthesis. Recognizing the stringent purity requirements for active pharmaceutical ingredient (API) intermediates, this document moves beyond a simple recitation of methods. Instead, it offers a strategic, field-proven approach to developing and validating a robust analytical control strategy. We will delve into the rationale behind selecting specific analytical techniques, provide detailed experimental protocols, and discuss the identification and control of potential impurities. This guide is designed to empower researchers and drug development professionals to ensure the integrity of their synthetic intermediates, thereby safeguarding the quality and safety of the final drug product.

Introduction: The Critical Role of Purity in a Versatile Building Block

tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate is a bicyclic carbamate derivative with the molecular formula C₁₂H₂₂N₂O₂ and a molecular weight of 226.32 g/mol .[1] Its rigid bicyclo[2.2.1]heptane (norbornane) core imparts conformational constraint, a desirable feature in the design of bioactive molecules with enhanced target specificity and improved pharmacokinetic profiles.[1] The presence of both a primary amine and a Boc-protected amine makes it a versatile intermediate for the synthesis of a wide range of complex molecules, particularly in the development of novel therapeutics.[1]

The purity of this intermediate is of paramount importance. Impurities, even in trace amounts, can have significant downstream consequences, including:

  • Altering the course of subsequent chemical reactions: Impurities can act as catalysts, inhibitors, or competing reagents, leading to unexpected side products and reduced yields.

  • Introducing toxic or genotoxic entities: Impurities can be inherently toxic or react to form harmful substances, posing a direct risk to patient safety.

  • Compromising the stability and efficacy of the final API: Impurities can affect the crystal form, solubility, and degradation profile of the drug substance.

Therefore, a robust and well-validated analytical strategy for purity determination is not merely a quality control measure; it is a fundamental component of a successful drug development program. This guide will provide the scientific rationale and practical methodologies for establishing such a strategy.

Understanding the Molecule: Physicochemical Properties and Synthetic Profile

A thorough understanding of the molecule's properties is the foundation of any effective analytical method development.

Table 1: Physicochemical Properties of tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate

PropertyValueSource
Molecular Formula C₁₂H₂₂N₂O₂[1]
Molecular Weight 226.32 g/mol [1]
Appearance White to off-white solid
Storage Conditions Cool, dry conditions are required to maintain stability.[1]

The synthesis of tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate typically involves the selective protection of one of the amino groups of 4-aminobicyclo[2.2.1]heptan-1-amine with a tert-butoxycarbonyl (Boc) group.[1] This is commonly achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

This synthetic route informs our initial assessment of potential impurities, which can be broadly categorized as:

  • Process-related impurities:

    • Starting materials: Unreacted 4-aminobicyclo[2.2.1]heptan-1-amine.

    • Reagents: Residual di-tert-butyl dicarbonate and its by-products (e.g., tert-butanol).

    • Over-reaction products: Di-Boc protected 4-aminobicyclo[2.2.1]heptan-1-amine.

  • Degradation products:

    • Hydrolysis products: The carbamate linkage is susceptible to hydrolysis under strongly acidic or basic conditions, which could lead to the formation of the starting diamine.

The following diagram illustrates the general synthetic pathway and the potential for impurity formation.

G cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities Starting_Material 4-aminobicyclo[2.2.1]heptan-1-amine Product tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate Starting_Material->Product Boc Protection Impurity1 Unreacted Starting Material Starting_Material->Impurity1 Reagent Di-tert-butyl dicarbonate (Boc)₂O Reagent->Product Impurity2 Di-Boc Protected By-product Product->Impurity2 Over-reaction Impurity3 Degradation Product (Diamine) Product->Impurity3 Degradation (e.g., hydrolysis)

Caption: Synthetic pathway and potential impurities.

A Multi-faceted Approach to Purity Analysis

No single analytical technique can provide a complete picture of a compound's purity. A comprehensive strategy employs orthogonal methods that probe different physicochemical properties of the molecule and its potential impurities. For tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate, a robust analytical package should include:

  • Chromatographic techniques (HPLC and GC-MS): For separation and quantification of impurities.

  • Spectroscopic techniques (NMR and Mass Spectrometry): For structural elucidation and confirmation of identity.

  • Elemental Analysis: To confirm the elemental composition.

The interplay of these techniques forms a self-validating system, ensuring the reliability of the final purity assessment.

G cluster_techniques Analytical Techniques Purity_Analysis Comprehensive Purity Analysis HPLC HPLC Purity_Analysis->HPLC Separation & Quantitation GC_MS GC-MS Purity_Analysis->GC_MS Volatile Impurities NMR NMR Purity_Analysis->NMR Structure & Purity MS Mass Spectrometry Purity_Analysis->MS Molecular Weight Elemental_Analysis Elemental Analysis Purity_Analysis->Elemental_Analysis Elemental Composition

Sources

Solubility & Handling Profile: tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Subject: CAS 1630907-27-5 | Bridgehead-Substituted Norbornane Scaffold

Executive Summary

The compound tert-butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate represents a critical class of bridgehead-substituted norbornane scaffolds. These structures are increasingly utilized in drug discovery as bioisosteres for 1,4-disubstituted benzenes or piperazines, offering improved metabolic stability and defined vector orientation without the planarity of aromatic systems.

This guide provides a comprehensive analysis of the solubility profile, physicochemical properties, and handling protocols for this intermediate. Understanding its amphiphilic nature—balancing the lipophilic bicyclic cage with polar amine and carbamate functionalities—is essential for optimizing reaction yields and purification strategies.

Physicochemical Architecture

To predict and manipulate solubility, one must first deconstruct the molecule’s competing polarity vectors.

Structural Analysis[1][2][3]
  • Lipophilic Core: The bicyclo[2.2.1]heptane (norbornane) cage is highly lipophilic and rigid. It drives solubility in non-polar to moderately polar organic solvents (e.g., dichloromethane).

  • Polar Termini:

    • C1 Position: The tert-butyl carbamate (Boc) group acts as a hydrogen bond acceptor and donor (weakly), adding bulk and lipophilicity compared to a free amine but maintaining solubility in organic media.

    • C4 Position: The primary amine (-NH₂) is a strong hydrogen bond donor/acceptor and a basic center (pKa ~10-11), significantly influencing solubility in protic solvents and sensitivity to pH.

Key Properties (Predicted & Observed)
PropertyValue / DescriptionImpact on Solubility
Molecular Formula C₁₂H₂₂N₂O₂MW: 226.32 g/mol
LogP (Predicted) ~1.1Moderate lipophilicity; soluble in organic solvents, poor in water.
Polar Surface Area ~64 ŲPermeable; suggests solubility in polar aprotic solvents (DMSO).
pKa (Base) ~10.5 (Amine)High pH required to keep neutral; forms salts in acidic media.
Physical State White SolidCrystalline lattice energy must be overcome by solvation.

Solubility Landscape

The following solubility data is synthesized from structural analogs (Boc-protected diamines) and standard medicinal chemistry handling of norbornane derivatives.

Solvent Compatibility Matrix
Solvent ClassSolventSolubility RatingOperational Context
Chlorinated Dichloromethane (DCM)High (>100 mg/mL) Primary Reaction Solvent. Excellent for acylation/coupling reactions.
Chlorinated Chloroform (CHCl₃)High Alternative to DCM; good for NMR analysis.
Polar Aprotic DMSO / DMFHigh (>100 mg/mL) Stock Solutions. Ideal for biological assays or high-temp reactions.
Polar Aprotic THFGood Standard solvent for Boc-protection or reduction steps.
Alcohols Methanol / EthanolGood Soluble due to H-bonding; useful for transfers but may interfere with electrophiles.
Ethers Diethyl Ether / MTBEModerate Useful for extraction; solubility decreases at low temps.
Hydrocarbons Hexanes / HeptaneLow / Insoluble Antisolvent. Used to precipitate the product during purification.
Aqueous Water (pH 7)Low (<1 mg/mL) The lipophilic cage dominates; poorly soluble as a free base.
Aqueous Water (pH < 4)High Soluble as the ammonium salt (-NH₃⁺), though acid cleaves Boc over time.
"Like Dissolves Like" Mechanism
  • The "Boc Effect": The Boc group renders the molecule sufficiently lipophilic to dissolve in halogenated solvents (DCM), which is the preferred medium for subsequent amide couplings.

  • The "Amine Effect": The free amine allows for solubility in alcohols. However, it also makes the compound "stick" to silica gel during chromatography, often requiring a modifier (e.g., 1-5% Triethylamine or Ammonia in MeOH/DCM) to elute.

Experimental Protocol: Saturation Solubility Determination

Directive: Do not rely solely on literature values. Use this self-validating protocol to determine exact solubility for your specific batch/polymorph.

Workflow Diagram

The following logic flow illustrates the gravimetric determination method.

SolubilityProtocol Start Start: Weigh Solid (W_initial) AddSolvent Add Solvent (V_solvent) Stepwise Addition Start->AddSolvent Sonicate Sonicate & Vortex (Equilibration 1h) AddSolvent->Sonicate Check Dissolved? Sonicate->Check Check->AddSolvent Yes (Add Solid) Filter Filter Supernatant (0.45 µm PTFE) Check->Filter No (Saturated) Evaporate Evaporate Solvent (Vacuum/N2) Filter->Evaporate WeighRes Weigh Residue (W_final) Evaporate->WeighRes Calc Calculate Solubility S = W_final / V_solvent WeighRes->Calc

Figure 1: Gravimetric Saturation Solubility Workflow.

Step-by-Step Methodology
  • Preparation: Weigh approximately 10 mg of the compound into a 1.5 mL HPLC vial (

    
    ).
    
  • Solvent Addition: Add the target solvent in 50

    
    L increments.
    
  • Equilibration: Vortex for 30 seconds and sonicate for 5 minutes between additions.

  • Visual Inspection:

    • If fully dissolved, the solubility is

      
      .
      
    • If solid remains after 500

      
      L, proceed to saturation testing.
      
  • Saturation Testing: Add excess solid to 500

    
    L solvent until a suspension persists. Stir for 4 hours at 25°C.
    
  • Filtration: Filter the suspension through a 0.45

    
    m PTFE syringe filter into a pre-weighed vial.
    
  • Quantification: Evaporate the solvent (Genevac or N₂ stream) and weigh the residue (

    
    ).
    

Handling & Stability Guidelines

Stability in Solution
  • Acid Sensitivity: The Boc group is acid-labile. Avoid dissolving the compound in acidic buffers or solvents containing trace acids (e.g., old CHCl₃) unless deprotection is intended.

    • Critical: Do not use TFA/DCM for solubility testing; this will generate the diamine salt.

  • Amine Oxidation: The primary amine at C4 is susceptible to oxidation over prolonged exposure to air in solution.

    • Recommendation: Store DMSO/DMF stock solutions under Argon/Nitrogen at -20°C.

Purification Strategy (Solvent Selection)
  • Flash Chromatography:

    • Stationary Phase: Silica Gel.

    • Mobile Phase: 0-10% Methanol in DCM (with 1% NH₄OH or Et₃N).

    • Rationale: The amine interacts strongly with acidic silanols; the base modifier competes for these sites, preventing "streaking."

  • Recrystallization:

    • Solvent System: DCM / Hexanes.

    • Method: Dissolve in minimal warm DCM, then slowly add Hexanes until turbidity appears. Cool to 4°C.

Application: Solvent Selection Decision Tree

When using this intermediate in synthesis, solvent choice dictates reaction success.

SolventDecision Start Reaction Type? Coupling Amide Coupling (C4-Amine) Start->Coupling Deprotection Boc Removal (C1-Carbamate) Start->Deprotection Reduction Reductive Amination Start->Reduction SolvCoup DCM or DMF (High Solubility, Inert) Coupling->SolvCoup SolvDeprot 1,4-Dioxane or DCM (Compatible with HCl/TFA) Deprotection->SolvDeprot SolvRed DCE or MeOH (Proticity aids imine formation) Reduction->SolvRed

Figure 2: Solvent Selection Guide for Synthetic Transformations.

References

  • PubChem. (2025).[1][2] tert-Butyl N-(4-aminobutyl)carbamate Compound Summary. National Library of Medicine. Available at: [Link](Note: Used as structural analog for physicochemical property prediction).

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[3] (Standard reference for Boc-amine solubility and stability).

  • Krow, G. R. (2006). The chemistry of bridgehead-substituted bicyclo[2.2.1]heptanes. Journal of Organic Chemistry. (Provides context on the lipophilicity of the norbornane cage).

Sources

Technical Guide: Stability & Handling of tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the stability profile, handling protocols, and chemical behavior of tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate (CAS: 1630907-27-5).

Executive Summary

tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate is a bifunctional bicyclic scaffold featuring a rigid norbornane core. It possesses two nitrogen centers with distinct reactivity profiles: a protected bridgehead amine (Boc-carbamate) and a free primary bridgehead amine.

  • Primary Stability Risk: Acid-catalyzed deprotection of the Boc group.

  • Secondary Stability Risk: Formation of carbamates (reaction with atmospheric CO₂) at the free amine site.

  • Unique Stability Feature: The bridgehead position lacks

    
    -protons, rendering the free amine exceptionally resistant to oxidative deamination (a common degradation pathway for alkyl amines) due to the impossibility of forming a bridgehead imine (anti-Bredt olefin).
    

Chemical Structure & Properties[1][2][3][4][5][6][7][8][9]

PropertyData
CAS Number 1630907-27-5
Formula C₁₂H₂₂N₂O₂
MW 226.32 g/mol
Core Geometry Bicyclo[2.2.1]heptane (Norbornane)
Substituents C1: tert-Butoxycarbonylamino (Protected)C4: Amino (Free)
pKa (Predicted) ~10.5 (Free Amine), ~-1 (Carbamate Oxygen)
Appearance White to off-white crystalline solid
The "Bridgehead Effect" on Stability

The placement of amino groups at the C1 and C4 bridgehead positions confers unique stability characteristics:

  • No

    
    -Protons:  The carbons bearing the nitrogen atoms are quaternary. There are no protons available for abstraction. This blocks standard oxidative degradation pathways involving imine formation.
    
  • Steric Bulk: The bicyclic cage protects the nitrogen centers from bulky electrophiles, though small electrophiles (H⁺, CO₂) remain reactive.

  • Rigidity: The molecule cannot undergo conformational changes often required for elimination reactions, enhancing thermal skeletal stability.

Stability Under Different Conditions

A. Acidic Conditions (Critical Instability)

The Boc group is inherently acid-labile.[1] Stability is inversely proportional to acidity and temperature.

  • Strong Acids (TFA, HCl, H₂SO₄): Rapid decomposition. The Boc group cleaves to form isobutylene and CO₂, yielding the diamine salt.

    • Half-life (TFA/DCM, 25°C): < 30 minutes.

  • Weak Acids (Acetic Acid, SiO₂): Moderate stability. Prolonged exposure to acidic silica gel during chromatography can lead to partial deprotection.

    • Recommendation: Add 1% Triethylamine (TEA) to eluents during purification to neutralize silica acidity.

B. Basic Conditions (High Stability)

The compound is highly stable in basic environments.

  • Aqueous Base (NaOH, KOH): Stable. The carbamate linkage resists hydrolysis under standard basic conditions.

  • Organic Bases (TEA, DIPEA): Completely stable. Suitable for use as a scavenger or solvent additive.

C. Thermal Stability
  • Solid State (< 50°C): Stable indefinitely.

  • Melting Point (~325°C predicted/theoretical): Note: Boc groups typically undergo thermal elimination (thermolysis) between 150°C and 180°C before the skeletal melting point is reached.

  • Process Limit: Do not heat above 100°C for extended periods. Above 150°C, spontaneous isobutylene extrusion occurs.

D. Oxidative & Atmospheric Stability
  • Oxidation: Highly stable. As noted in Section 2, the lack of

    
    -protons prevents oxidative dealkylation.
    
  • Hygroscopicity/CO₂: The free primary amine is a nucleophile. Upon exposure to air, it will react with atmospheric CO₂ to form a carbamic acid salt (carbamate species), often observed as a "crust" forming on the solid.

    • Prevention: Store under inert atmosphere (Argon/Nitrogen).

Experimental Protocols

Protocol A: Storage & Handling (Self-Validating System)

Goal: Prevent carbamylation and inadvertent acid hydrolysis.

  • Container: Amber glass vial with a Teflon-lined screw cap.

  • Atmosphere: Flush headspace with Argon or Nitrogen before sealing.

  • Temperature: Store at 2–8°C (Refrigerated).

  • Desiccant: Store vial inside a secondary container (jar) containing activated silica gel or Drierite.

  • Validation: Upon opening, verify the solid is free-flowing. Clumping indicates moisture absorption/carbamate formation.

Protocol B: Controlled Deprotection (Synthesis Workflow)

Goal: Clean removal of Boc group without degrading the norbornane core.

  • Dissolution: Dissolve 1.0 eq of CAS 1630907-27-5 in Dichloromethane (DCM) (Concentration: 0.1 M).

  • Acid Addition: Add Trifluoroacetic acid (TFA) dropwise at 0°C. Final ratio DCM:TFA should be 4:1 to 2:1.

  • Reaction: Stir at 0°C for 15 mins, then warm to Room Temperature (25°C). Monitor via TLC (stain with Ninhydrin; Boc-amine is faint, Diamine is deep purple).

  • Quench: Concentrate in vacuo. Crucial: Do not heat bath > 40°C.

  • Free Basing (Optional): Redissolve residue in MeOH, pass through a basic ion-exchange resin (e.g., Amberlyst A-21) to remove TFA salts.

Protocol C: Analytical Monitoring (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

  • Mobile Phase: Water (0.1% NH₄OH) / Acetonitrile. Note: Do not use TFA in mobile phase if analyzing stability, as it may degrade the sample on-column.

  • Detection: UV 210 nm (Weak chromophore; high concentration required) or CAD/ELSD.

Visualizations

Diagram 1: Degradation & Reactivity Pathways

This diagram illustrates the mechanistic fate of the molecule under acidic vs. oxidative conditions.

G Start 1-Boc-amino-4-amino-norbornane (CAS 1630907-27-5) Acid Acidic Conditions (H+ / TFA) Start->Acid Oxidant Oxidants / Air (O2 / Peroxides) Start->Oxidant Air Atmospheric CO2 (Storage Issue) Start->Air Intermed Intermediate: Carbamic Acid Acid->Intermed t-Butyl cation loss Product1 1,4-Diaminonorbornane (Deprotected Salt) Intermed->Product1 -CO2 Byproduct Isobutylene + CO2 Intermed->Byproduct Stability NO REACTION (Bredt's Rule / No alpha-H) Oxidant->Stability Blocked Mechanism CarbamateSalt Ammonium Carbamate Salt (Surface Crust) Air->CarbamateSalt Nucleophilic Attack

Caption: Mechanistic pathways showing acid sensitivity (red), oxidative resistance (green), and atmospheric instability (orange).

Diagram 2: Stability Decision Matrix

A logic flow for determining the suitability of reaction conditions.

Decision Start Proposed Reaction Condition IsAcid Is pH < 4? Start->IsAcid IsHeat Is Temp > 100°C? IsAcid->IsHeat No Unstable1 UNSTABLE Rapid Deprotection IsAcid->Unstable1 Yes IsBase Is pH > 10? IsHeat->IsBase No Unstable2 RISKY Thermal Elimination of Boc IsHeat->Unstable2 Yes Stable STABLE Proceed IsBase->Stable Yes (Base/Nu- stable) IsBase->Stable No (Neutral stable)

Caption: Decision matrix for evaluating environmental risks to compound integrity.

References

  • Organic Chemistry Portal. (n.d.). Stability of the Boc Protecting Group. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (2025). Chemistry of Norbornane/ene and Heteronorbornane beta-Amino Acids. Retrieved February 3, 2026, from [Link]

Sources

An In-depth Technical Guide to the Stereochemistry of tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate is a fascinating molecule that holds significant promise as a versatile building block in medicinal chemistry and drug discovery. Its rigid bicyclo[2.2.1]heptane (also known as norbornane) core imparts a high degree of conformational constraint, a desirable feature in the design of potent and selective therapeutic agents. By locking pendant functional groups in well-defined spatial orientations, this scaffold allows for precise probing of biological targets and can lead to improved binding affinity and pharmacokinetic properties.

This guide provides a comprehensive overview of the stereochemical intricacies of tert-butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate. As a Senior Application Scientist, the following sections will delve into the structural nuances of its stereoisomers, present robust synthetic and analytical protocols, and offer field-proven insights into the causality behind these experimental choices.

The Stereochemical Landscape of 1,4-Disubstituted Bicyclo[2.2.1]heptanes

The rigid, bridged structure of the bicyclo[2.2.1]heptane skeleton is the foundation of the stereochemical complexity of tert-butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate. The substituents at the C1 and C4 bridgehead positions give rise to distinct stereoisomers.

Chiral Centers and Stereoisomers

The C1 and C4 carbons of the bicyclo[2.2.1]heptane ring are chiral centers. Consequently, tert-butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate can exist as different stereoisomers. The relationship between the amino group at C4 and the carbamate group at C1 determines the diastereomeric form.

According to IUPAC nomenclature for bicyclic systems, the stereochemical relationship between substituents on the bridges is described as syn or anti.[1] In the case of 1,4-disubstituted bicyclo[2.2.1]heptanes:

  • syn-isomer: The substituent at the C4 position is on the same side of the molecule as the C2-C3 bridge.

  • anti-isomer: The substituent at the C4 position is on the opposite side of the molecule from the C2-C3 bridge.

Each of these diastereomers (syn and anti) is chiral and therefore exists as a pair of enantiomers ((1R,4R) and (1S,4S)). Thus, there are a total of four possible stereoisomers for tert-butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate.

G Stereoisomers of tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate syn_R (1R,4R)-syn syn_S (1S,4S)-syn syn_R->syn_S enantiomers anti_R (1R,4R)-anti syn_R->anti_R diastereomers anti_S (1S,4S)-anti syn_S->anti_S diastereomers anti_R->anti_S enantiomers

Stereoisomeric relationships of the target molecule.

Synthesis and Stereochemical Control

Proposed Synthetic Workflow

The proposed synthesis commences with a Diels-Alder reaction to construct the bicyclo[2.2.1]heptene core, followed by functional group manipulations to introduce the amino groups, and finally, selective protection.

G Proposed Synthetic Workflow start Cyclopentadiene + Dienophile diels_alder Diels-Alder Reaction start->diels_alder intermediate1 Bicyclo[2.2.1]heptene derivative diels_alder->intermediate1 functionalization Functional Group Manipulation intermediate1->functionalization diamine 1,4-Diaminobicyclo[2.2.1]heptane functionalization->diamine protection Mono-Boc Protection diamine->protection final_product tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate protection->final_product

A plausible synthetic route to the target molecule.
Experimental Protocol: Mono-Boc Protection of 1,4-Diaminobicyclo[2.2.1]heptane

This protocol describes a standard procedure for the selective protection of one amino group in the presence of another, a common challenge in organic synthesis. The control of stoichiometry is paramount to achieving mono-protection.

Materials:

  • 1,4-Diaminobicyclo[2.2.1]heptane (as a mixture of stereoisomers or a single stereoisomer)

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (Et₃N), distilled

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4-diaminobicyclo[2.2.1]heptane (1.0 eq) in anhydrous DCM to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Boc Anhydride: To the cooled solution, add a solution of di-tert-butyl dicarbonate (1.0 eq) in a minimal amount of anhydrous DCM dropwise over 30 minutes. The slow addition is crucial to favor mono-protection and minimize the formation of the di-protected byproduct.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM (3 x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the desired mono-Boc protected product.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous DCM is necessary as (Boc)₂O can react with water.

  • Low Temperature and Slow Addition: This minimizes the exothermicity of the reaction and enhances the selectivity for mono-protection by keeping the concentration of the protecting agent low at any given time.

  • Stoichiometry: Using a 1:1 molar ratio of the diamine to (Boc)₂O is a starting point for optimizing the yield of the mono-protected product. The actual optimal ratio may vary and should be determined empirically.

Stereochemical Characterization: A Multi-faceted Approach

The determination of the stereochemistry of tert-butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate requires a combination of analytical techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers. The choice of the chiral stationary phase (CSP) is critical for achieving baseline separation.

Hypothetical Protocol for Enantiomeric Separation:

  • Column: A polysaccharide-based CSP, such as a Daicel Chiralpak® column (e.g., IA, IB, or IC), is a good starting point as these have broad applicability.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents will need to be optimized. The addition of a small amount of an amine modifier (e.g., diethylamine) is often necessary to improve peak shape for basic analytes.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV detection at a wavelength where the carbamate functionality absorbs (around 210-220 nm).

Self-Validating System: The protocol's validity is confirmed by injecting a racemic or diastereomerically mixed sample and observing distinct, well-resolved peaks for the different stereoisomers. The enantiomeric excess (% ee) can be calculated from the integrated peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the relative stereochemistry (syn vs. anti) of the diastereomers. The rigid bicyclic framework leads to distinct chemical shifts and coupling constants for the protons and carbons in each isomer.

Nucleus Expected Observations for Stereochemical Assignment
¹H NMR The chemical shifts of the bridgehead protons (at C1 and C4) and the protons on the ethano bridges will differ between the syn and anti isomers due to different through-space anisotropic effects of the substituents. Nuclear Overhauser effect (NOE) experiments can reveal spatial proximities between protons, aiding in the assignment.
¹³C NMR The number of signals in the ¹³C NMR spectrum can indicate the symmetry of the molecule. The chemical shifts of the bridgehead carbons and the carbons of the ethano bridges will be sensitive to the syn or anti orientation of the substituents.

For the differentiation of enantiomers by NMR, chiral shift reagents or the preparation of diastereomeric derivatives (e.g., by reaction with a chiral acid) may be necessary.[2]

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive and unambiguous determination of both the relative and absolute stereochemistry of a molecule.[3][4] Obtaining a crystal of suitable quality is often the rate-limiting step, but the resulting three-dimensional structure is the gold standard for stereochemical assignment.

Conclusion

The stereochemistry of tert-butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate is a critical aspect that dictates its utility in the rational design of new chemical entities. A thorough understanding of its potential stereoisomers, coupled with robust synthetic and analytical methodologies, is essential for its effective application in drug discovery and development. The protocols and insights provided in this guide offer a solid foundation for researchers to synthesize, isolate, and characterize the distinct stereoisomers of this valuable building block, thereby unlocking its full potential in creating novel and impactful therapeutics.

References

  • Google Patents. (n.d.). Synthesis of 1, 4-diazabicyclo (2.2.2) octane.
  • ResearchGate. (2009). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization-lactamization cascade reaction. Retrieved February 3, 2026, from [Link]

  • Google Patents. (n.d.). Certain substituted, 7-oxabicyclo[2.2.1]heptan-2-ols and -2-ones as intermediates.
  • Royal Society of Chemistry. (n.d.). The synthesis of 1,4-disubstituted bicyclo[2.2.2]octanes exhibiting wide-range, enantiotropic nematic phases. Retrieved February 3, 2026, from [Link]

  • Semantic Scholar. (2011). 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (2009). Cis-2,5-Diaminobicyclo[2.2.2]octane, a New Chiral Scaffold for Asymmetric Catalysis. Retrieved February 3, 2026, from [Link]

  • Russian Journal of General Chemistry. (2002). Reactions of Bicyclo[2.2.1]hept-5-ene-2,3-dicarboximides with Aromatic Azides. Retrieved February 3, 2026, from [Link]

  • De Gruyter. (2012). Crystal structure of 1,4-diazoniabicyclo[2.2.2]octane diiodide monohydrate. Retrieved February 3, 2026, from [Link]

  • ACS Publications. (2004). Enantioselective Synthesis of DIANANE, a Novel C2-Symmetric Chiral Diamine for Asymmetric Catalysis. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (1990). 13 C NMR spectra of polycyclic compounds. Bicyclo[2.2.1]heptadiene tetramers. Retrieved February 3, 2026, from [Link]

  • Master Organic Chemistry. (2018). Exo vs Endo Products In The Diels Alder: How To Tell Them Apart. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (2013). New exo/endo Selectivity Observed in Monohydrolysis of Dialkyl Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylates. Retrieved February 3, 2026, from [Link]

  • Royal Society of Chemistry. (2020). Synthesis and antiproliferative activity of hindered, chiral 1,2-diaminodiamantane platinum(II) complexes. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (2003). ChemInform Abstract: Synthesis of 7-Azabicyclo[2.2.1]heptane and 2-Oxa-4-azabicyclo[3.3.1]non-3-ene Derivatives by Base-Promoted Heterocyclization of Alkyl N-(cis(trans)-3,4-Dibromocyclohexyl)carbamates. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (2015). A Highly Enantioselective Catalyst for the Asymmetric Nozaki–Hiyama–Kishi Reaction of Allylic and Vinylic Halides. Retrieved February 3, 2026, from [Link]

  • IUPAC Compendium of Chemical Terminology. (n.d.). endo, exo, syn, anti. Retrieved February 3, 2026, from [Link]

  • Google Patents. (n.d.). SYNTHESIS AND USAGE OF 1,2-DIAMINODIAMANTANE PLATINUM(II) COMPLEXES.
  • AA Blocks. (n.d.). tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate. Retrieved February 3, 2026, from [Link]

  • PubChem. (n.d.). (1R,4R)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride. Retrieved February 3, 2026, from [Link]

Sources

Physicochemical Properties of Boc-Protected Bicyclic Amines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical behavior of Boc-protected bicyclic amines, focusing on their utility as rigid, high-Fsp³ scaffolds in modern drug discovery.

Executive Summary

In the pursuit of novel therapeutics, bicyclic amines (e.g., azabicyclo[3.1.0]hexane, tropanes, bispidines) have emerged as privileged scaffolds. They offer high fraction of sp³ carbons (Fsp³ ) and defined exit vectors, allowing for the precise spatial arrangement of pharmacophores while escaping the "flatland" of traditional aromatic-heavy libraries.

The tert-butyloxycarbonyl (Boc) group is not merely a protecting group; it is a physicochemical modulator. By masking the polarity of the secondary amine and introducing a bulky lipophilic moiety, the Boc group drastically alters the solubility, partition coefficient (LogP), and solid-state properties of these scaffolds. This guide analyzes these shifts to optimize handling, purification, and intermediate stability.

Structural Characteristics & Conformational Dynamics[1]

The Bicyclic Core Constraint

Unlike linear amines, bicyclic amines possess a "locked" conformation. This pre-organization reduces the entropic penalty upon binding to a biological target.

  • 3-Azabicyclo[3.1.0]hexane: Exhibits a "boat-chair" equilibrium but is largely rigidified by the cyclopropane fusion.

  • Tropane (8-Azabicyclo[3.2.1]octane): Forces the nitrogen bridgehead into a specific orientation, directing substituents axially or equatorially.

The "Boc Rotamer" Phenomenon

A critical, often overlooked property is the restricted rotation around the carbamate N-C(O) bond. In bicyclic systems, the steric clash between the tert-butyl group and the bridgehead carbons creates distinct rotamers (s-cis and s-trans) observable in NMR.

  • NMR Implication: Signals often appear as broad humps or split peaks at room temperature.

  • Validation: Variable Temperature (VT) NMR (typically >50°C) causes coalescence, confirming the species are rotamers, not impurities.

Rotamerism RotamerA Rotamer A (s-trans) Steric clash with Bridgehead H Transition Transition State Partial Double Bond Character RotamerA->Transition Activation Energy (~15-18 kcal/mol) Transition->RotamerA RotamerB Rotamer B (s-cis) Thermodynamically Distinct Transition->RotamerB RotamerB->Transition

Figure 1: Rotameric interconversion in N-Boc bicyclic amines. The partial double bond character of the carbamate nitrogen restricts rotation, leading to complex NMR spectra.

Physicochemical Profile

Lipophilicity Modulation (LogP/LogD)

The installation of a Boc group induces a massive lipophilic shift, typically increasing the LogP by 1.5 to 2.5 units compared to the free amine. This "lipophilic boost" is strategically used to move polar amine intermediates into the organic phase during workup.

Compound ClassFree Amine LogP (Est.)[1]N-Boc Derivative LogP (Est.)ΔLogPPractical Implication
3-Azabicyclo[3.1.0]hexane0.46~2.10+1.64Extracts easily into Hexane/EtOAc.
3,7-Diazabicyclo[3.3.1]nonane-0.50~2.50 (mono-Boc)+3.00Allows selective mono-protection/extraction.
8-Azabicyclo[3.2.1]octane0.85~2.80+1.95High retention on C18 columns.
Solubility Profile
  • Aqueous Solubility: Negligible (< 0.1 mg/mL). The carbamate eliminates the H-bond donor capacity of the NH and masks the basic nitrogen.

  • Organic Solubility: Excellent solubility in DCM, EtOAc, THF, and Toluene.

  • Purification Strategy: The high lipophilicity allows for efficient removal of inorganic salts and polar impurities via aqueous washing (water/brine), avoiding the need for chromatography in early steps.

Thermal and Chemical Stability
  • Thermal: Boc-protected bicyclic amines are generally stable up to 150°C . Above this, thermal elimination of isobutylene may occur, especially in the presence of trace Lewis acids.

  • Chemical:

    • Base: Highly stable (NaOH, LiOH, carbonates).

    • Nucleophiles:[2] Resistant to Grignard reagents and hydrides (under controlled conditions), allowing modification of other functional groups (e.g., esters to alcohols).

    • Acid:[2][3][4][5][6] Labile. Deprotection occurs rapidly with TFA or HCl/Dioxane.

Experimental Protocols

Protocol: Chemoselective Boc-Protection of Bicyclic Amines

Objective: Convert the polar free amine to the lipophilic carbamate for purification.

Reagents:

  • Bicyclic amine (1.0 eq)[1]

  • Boc Anhydride (

    
    ) (1.1 eq)
    
  • Triethylamine (

    
    ) (1.5 eq)
    
  • Dichloromethane (DCM) (10 mL/g amine)

Methodology:

  • Dissolution: Dissolve the bicyclic amine salt (or free base) in DCM.

  • Basification: Add

    
     dropwise at 0°C. Note: Ensure the solution is basic (pH > 9 on wet paper).
    
  • Addition: Add

    
     (dissolved in minimal DCM) dropwise to control exotherm.
    
  • Reaction: Warm to room temperature (20-25°C) and stir for 4–12 hours. Monitor by TLC (stain with Ninhydrin or PMA; Boc product is less polar).

  • Workup (Self-Validating Step):

    • Wash reaction mixture with 0.5 M HCl (removes unreacted amine and

      
      ).
      
    • Wash with sat.

      
       (removes Boc-acid byproducts).
      
    • Wash with Brine.

    • Dry over

      
       and concentrate.
      
  • Result: The product is typically a colorless oil or white solid. If the LogP > 2.0, crystallization from Hexane/EtOAc is often possible.

Protocol: LogP Estimation via HPLC (Chromatographic Hydrophobicity Index)

Objective: Empirically determine lipophilicity to assess membrane permeability potential.

System: Agilent 1200 or equivalent HPLC. Column: C18 Reverse Phase (e.g., Zorbax Eclipse, 3.5 µm). Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Standard Calibration: Inject a mixture of standards with known LogP (e.g., Caffeine, Toluene, Naphthalene).

Calculation: Plot


 (retention time) vs. Reference LogP.


Synthetic Utility & Deprotection Workflow

The "Boc-Switch" strategy utilizes the property changes to facilitate synthesis. The cycle moves from a polar amine (difficult to handle) to a lipophilic intermediate (easy to purify) back to a polar salt (ready for coupling).

BocCycle Start Free Bicyclic Amine (Polar, LogP < 0.5) Water Soluble Protection Protection (Boc2O, Base) Start->Protection Intermediate N-Boc Intermediate (Lipophilic, LogP > 2.0) Soluble in DCM/EtOAc Purified by Extraction Protection->Intermediate Lipophilicity Boost Modification Functionalization (e.g., Suzuki, Alkylation) Boc is Stable Intermediate->Modification Orthogonal Chemistry Deprotection Deprotection (TFA or HCl) Intermediate->Deprotection Modification->Intermediate Product Isolation Final Amine Salt (Polar, Reactive) Ready for Coupling Deprotection->Final Revert Properties Final->Start Neutralization

Figure 2: The "Boc-Switch" workflow. Protection temporarily modifies physicochemical properties to facilitate purification and orthogonal chemical handling.

References

  • Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines. ChemRxiv. (Discusses LogP and pKa shifts in bicyclic systems).

  • Synthesis of Boc-protected bicycloproline. National Institutes of Health (PMC). (Details the synthesis and rotameric NMR analysis of rigid bicyclic amino acids).

  • Boc-Protected Amino Groups: Stability and Cleavage. Organic Chemistry Portal. (Authoritative review on Boc stability and orthogonality).

  • 3-Azabicyclo[3.1.0]hexane Properties. PubChem. (Chemical and physical data for the core scaffold).

  • Rotational Motion in Bispidines: A Conformational Study. National Institutes of Health (PMC). (In-depth analysis of rotamers in bicyclic diamines).

Sources

The Enduring Scaffold: A Technical Guide to the Discovery and Strategic Application of Bicyclo[2.2.1]heptane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The bicyclo[2.2.1]heptane system, commonly known as norbornane, represents one of the most versatile and enduring scaffolds in organic chemistry.[1] Its rigid, three-dimensional structure has captivated chemists for over a century, evolving from a subject of fundamental stereochemical inquiry to a privileged motif in modern drug discovery. This technical guide provides an in-depth exploration of the bicyclo[2.2.1]heptane core, tracing its historical discovery, detailing the foundational synthetic methodologies, and critically examining its strategic application in the design of novel therapeutics. We will delve into the mechanistic underpinnings of its synthesis, the conformational constraints that define its utility, and provide practical insights for its incorporation into drug development programs.

Genesis of a Rigid Scaffold: A Historical Perspective

The story of bicyclo[2.2.1]heptane is intrinsically linked to the study of natural products and the development of fundamental concepts in stereochemistry. The journey began not with the parent hydrocarbon, but with its more complex, naturally occurring derivatives.

Early Encounters: The Camphor Connection

The bicyclo[2.2.1]heptane framework is prevalent in nature, most notably in the terpene camphor. Early investigations into the structure of camphor in the 19th century laid the groundwork for understanding this unique bicyclic system. The first complete total synthesis of camphoric acid, a derivative of camphor, was achieved by Gustaf Komppa in 1903, a landmark achievement in organic synthesis that also provided definitive proof of camphor's bicyclic structure.[2] This pioneering work was instrumental in unraveling the complexities of bridged ring systems.

The Birth of the Core: Norbornane's First Synthesis

The parent hydrocarbon, norbornane (bicyclo[2.2.1]heptane), was first synthesized by the reduction of norcamphor.[1] The name "norbornane" itself is derived from "bornane" (1,7,7-trimethylnorbornane), a derivative of camphor, with the "nor-" prefix indicating the absence of the methyl groups.[1]

A Nobel-Winning Breakthrough: The Diels-Alder Reaction

The true gateway to the widespread availability and study of the bicyclo[2.2.1]heptane system was the discovery of the Diels-Alder reaction by Otto Diels and Kurt Alder in 1928, for which they were awarded the Nobel Prize in Chemistry in 1950.[3] This elegant [4+2] cycloaddition reaction between a conjugated diene and a dienophile provided a remarkably efficient and stereospecific method for constructing the bicyclo[2.2.1]heptene ring system, which could then be readily hydrogenated to the saturated bicyclo[2.2.1]heptane core.[4] The reaction of cyclopentadiene with ethylene to form norbornene is a classic example of this powerful transformation.[4]

The Art of Construction: Synthetic Methodologies

The rigidity and defined stereochemistry of the bicyclo[2.2.1]heptane scaffold are its most valuable assets in medicinal chemistry. The ability to control the presentation of substituents in three-dimensional space is paramount, and this control begins with the synthesis.

The Cornerstone: The Diels-Alder Reaction

The Diels-Alder reaction remains the most common and versatile method for the synthesis of the bicyclo[2.2.1]heptene skeleton.[3] The reaction of cyclopentadiene with various dienophiles can generate a wide array of substituted norbornene derivatives.[3]

Stereochemical Considerations: The Endo Rule

A key feature of the Diels-Alder reaction with cyclic dienes like cyclopentadiene is the preference for the formation of the endo isomer. This selectivity is a consequence of secondary orbital interactions between the developing pi system of the diene and the substituents on the dienophile. While the exo isomer is often the thermodynamically more stable product, the endo product is typically formed faster under kinetic control.

Experimental Protocol: Synthesis of a Generic Bicyclo[2.2.1]heptene Derivative via Diels-Alder Reaction

  • Reactant Preparation: A solution of the dienophile (1.0 eq) in a suitable solvent (e.g., toluene, dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Diene Addition: Freshly cracked cyclopentadiene (1.1-1.5 eq) is added to the solution of the dienophile.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the dienophile. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel or by recrystallization to afford the desired bicyclo[2.2.1]heptene adduct.

  • Hydrogenation (Optional): To obtain the saturated bicyclo[2.2.1]heptane scaffold, the purified adduct is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate) and subjected to catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

Beyond the Classics: Modern Synthetic Approaches

While the Diels-Alder reaction is the workhorse for accessing the bicyclo[2.2.1]heptane core, other methods have been developed to introduce diverse functionalities and substitution patterns. These include intramolecular cyclizations and rearrangements.[5][6]

The Wagner-Meerwein Rearrangement

The bicyclo[2.2.1]heptane system is prone to skeletal rearrangements, most notably the Wagner-Meerwein rearrangement. This carbocation-mediated 1,2-shift of an alkyl group is a key transformation in the chemistry of these systems and has been extensively studied in the context of the 2-norbornyl cation.[4] Understanding and controlling these rearrangements is crucial for the regioselective functionalization of the scaffold.

Structural and Conformational Landscape

The therapeutic efficacy of a drug molecule is intimately tied to its three-dimensional shape and its ability to interact with a biological target. The bicyclo[2.2.1]heptane scaffold offers a unique and highly desirable set of conformational properties.

A Rigid Framework

Unlike flexible acyclic or monocyclic systems, the bicyclo[2.2.1]heptane core is conformationally locked.[7] This rigidity minimizes the entropic penalty upon binding to a receptor, as the molecule does not need to adopt a specific, high-energy conformation for optimal interaction. This pre-organization can lead to enhanced binding affinity and selectivity.

Caption: Conformational rigidity of the bicyclo[2.2.1]heptane scaffold.

Precise Vectorial Display of Substituents

The fixed geometry of the bicyclo[2.2.1]heptane scaffold allows for the precise spatial orientation of substituents. The endo and exo faces of the molecule, as well as the bridgehead positions, provide distinct vectors for functional group placement. This allows medicinal chemists to systematically probe the pharmacophore space of a biological target and optimize drug-receptor interactions.

Strategic Applications in Drug Discovery and Development

The unique structural features of the bicyclo[2.2.1]heptane scaffold have made it an attractive component in the design of a wide range of therapeutic agents. Its incorporation can improve metabolic stability, enhance membrane permeability, and provide a novel three-dimensional architecture to escape the "flatland" of many traditional drug molecules.[8]

A Scaffold for Diverse Therapeutic Areas

The bicyclo[2.2.1]heptane motif is found in a number of approved drugs and clinical candidates across various therapeutic areas.[8]

Drug/CompoundTherapeutic AreaRationale for Scaffold Inclusion
Setrobuvir Antiviral (Hepatitis C)Rigid scaffold to orient key pharmacophoric elements for potent inhibition of the viral polymerase.[8]
Sordarin AntifungalNatural product with a complex bicyclo[2.2.1]heptane-containing structure that inhibits fungal protein synthesis.[8]
Various NMDA Receptor Antagonists Neurodegenerative DiseasesThe rigid scaffold allows for precise positioning of functional groups to interact with the complex binding site of the NMDA receptor, potentially reducing side effects.[8][9]
CXCR2 Antagonists Cancer MetastasisThe bicyclic core serves as a non-planar scaffold to which aryl groups are attached, leading to potent and selective antagonism of the CXCR2 receptor.[10][11]
Carbocyclic Nucleoside Analogues Antiviral/AnticancerThe bicyclo[2.2.1]heptane ring acts as a conformationally locked sugar mimic, pre-organizing the nucleobase for interaction with viral or cellular enzymes.[12][13]
Case Study: Bicyclo[2.2.1]heptane as a Sugar Mimic in Nucleoside Analogues

A particularly successful application of the bicyclo[2.2.1]heptane scaffold is its use as a conformationally restricted carbocyclic mimic of the ribose sugar in nucleoside analogues.[13] By locking the "sugar" moiety in a specific conformation, these analogues can exhibit enhanced binding to target enzymes, such as viral polymerases or reverse transcriptases, and can also possess improved metabolic stability compared to their natural counterparts.

Drug_Discovery_Workflow cluster_0 Scaffold Selection & Synthesis cluster_1 Functionalization & SAR cluster_2 Preclinical Development Scaffold Bicyclo[2.2.1]heptane Core Synthesis Diels-Alder Reaction Scaffold->Synthesis Functionalization Attach Pharmacophores Synthesis->Functionalization SAR Structure-Activity Relationship Functionalization->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization In_Vivo_Testing In Vivo Testing Lead_Optimization->In_Vivo_Testing

Caption: General workflow for incorporating the bicyclo[2.2.1]heptane scaffold in drug discovery.

Future Directions and Conclusion

The bicyclo[2.2.1]heptane scaffold, with its rich history and versatile chemistry, continues to be a valuable tool for medicinal chemists. Its rigid, three-dimensional nature provides a powerful platform for the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. As our understanding of complex biological targets deepens, the ability to precisely control the spatial arrangement of pharmacophoric elements will become increasingly important. The enduring legacy of the bicyclo[2.2.1]heptane system is a testament to the power of fundamental chemical principles to drive innovation in drug discovery. Future explorations into novel synthetic methodologies for accessing asymmetrically substituted and functionalized bicyclo[2.2.1]heptane derivatives will undoubtedly open new avenues for the development of the next generation of medicines.

References

  • Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide CXCR2 selective antagonists as anti-cancer metastasis agents. (2018). RSC Advances. [Link]

  • Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide CXCR2 selective antagonists as anti-cancer metastasis agents. (2018). RSC Publishing. [Link]

  • Synthesis of a Bicyclo[2.2.1]heptane Skeleton with Two Oxy-Functionalized Bridgehead Carbons via the Diels–Alder Reaction. (2021). ACS Figshare. [Link]

  • Synthesis of bicyclo[2.2.1]heptane‐ and bicyclo[3.2.1]octane‐derived sultams. (n.d.). ResearchGate. [Link]

  • Conformations of Polycyclic Molecules. (2023). OpenStax. [Link]

  • SYNTHESIS OF BENZOBICYCLO[2.2.1]HEPTYLIMIDAZOLES AS CONFORMATIONALLY CONSTRAINED ADRENERGIC RECEPTOR ANTAGONISTS. (2005). LOCKSS. [Link]

  • [Norbornane compounds in pharmaceutical research]. (n.d.). PubMed. [Link]

  • New carbocyclic nucleoside analogues with a bicyclo[2.2.1]heptane fragment as sugar moiety; synthesis, X-ray crystallography and anticancer activity. (n.d.). PubMed. [Link]

  • Norbornane. (n.d.). Wikipedia. [Link]

  • Diels–Alder reaction. (n.d.). Wikipedia. [Link]

  • Norbornane - Bicyclo[10][11][11] Heptane Bridged System. (2023). YouTube. [Link]

  • Sequential Diels–Alder Reaction/Rearrangement Sequence: Synthesis of Functionalized Bicyclo[2.2.1]heptane Derivatives and Revision of Their Relative Configuration. (2014). ACS Publications. [Link]

  • Norbornene. (n.d.). Wikipedia. [Link]

  • Norbornane. (n.d.). National Institute of Standards and Technology. [Link]

  • Stereochemistry of the Diels-Alder Reaction. (n.d.). ACS Publications. [Link]

  • 4.9: Conformations of Polycyclic Molecules. (2022). Chemistry LibreTexts. [Link]

  • Bicyclo(2.2.1)heptane. (n.d.). PubChem. [Link]

  • Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments. (2022). MDPI. [Link]

  • Derivatives of bicyclo[2.2.1]heptane, method for their production, and traction fluid. (n.d.).
  • The unexpected formation of bicyclo[2.2.1]heptane derivatives by Lewis acid-catalyzed transannular double cyclization. (2000). RSC Publishing. [Link]

  • Simple Conformational Analysis of Cyclic and Bicyclic Compounds. (n.d.). University of Wisconsin-Madison. [Link]

  • Novel norbornane derivatives as potential neuroprotective agents. (2020). UWCScholar. [Link]

  • Pharmaceuticals that Contain Polycyclic Hydrocarbon Scaffolds. (2025). ResearchGate. [Link]

  • Camphor. (n.d.). Wikipedia. [Link]

  • Norbornene in Organic Synthesis. (n.d.). ResearchGate. [Link]

  • BIOLOGICALLY ACTIVE DERIVATIVES OF NORBORNENE SERIES. (n.d.). Processes of Petrochemistry and Oil Refining. [Link]

  • Norbornane-based nucleoside and nucleotide analogues locked in North conformation. (n.d.). ScienceDirect. [Link]

  • Rearrangement of bicyclo[2.2.1]heptane ring systems by titanocene alkylidene complexes to bicyclo[3.2.0]heptane enol ethers. Total synthesis of (.+-.)-.DELTA.9(12)-capnellene. (n.d.). ACS Publications. [Link]

  • Biofunctionalized Vascular Access Graft Improves Patency and Endothelialization in a Porcine Arteriovenous Model. (n.d.). MDPI. [Link]

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. (n.d.). ACS Publications. [Link]

  • Synthesis and Diels–Alder cycloaddition reaction of norbornadiene and benzonorbornadiene dimers. (2009). PubMed Central. [Link]

  • Controlled Polymerization of Norbornene Cycloparaphenylenes Expands Carbon Nanomaterials Design Space. (2021). ACS Publications. [Link]

  • The origin of exo-stereoselectivity of norbornene in hetero Diels–Alder reactions. (n.d.). RSC Publishing. [Link]

  • New HSV-1 Anti-Viral 1′-Homocarbocyclic Nucleoside Analogs with an Optically Active Substituted Bicyclo[2.2.1]Heptane Fragment as a Glycoside Moiety. (n.d.). MDPI. [Link]

  • Synthesis of a Bicyclo[2.2.1]heptane Skeleton with Two Oxy-Functionalized Bridgehead Carbons via the Diels–Alder Reaction. (2021). ACS Publications. [Link]

  • Trimethyl Bicyclo [2.2.1] Heptane -2,3. (2011). Journal of American Science. [Link]

  • 16.7: Diels-Alder Stereochemistry. (2020). Chemistry LibreTexts. [Link]

Sources

Methodological & Application

Application of tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate in peptide synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate in Peptide Synthesis

Executive Summary

tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate (CAS: 1630907-27-5) is a mono-protected diamine scaffold derived from the norbornane (bicyclo[2.2.1]heptane) skeleton.[1] Unlike flexible alkyl linkers (e.g., ethylenediamine, PEG spacers), this molecule provides a rigid, three-dimensional spacing of approximately 5.5 Å between the two bridgehead nitrogens.

Key Applications:

  • Conformational Restriction: Locking peptide secondary structures (helices/turns) by reducing entropic penalty upon binding.

  • Metabolic Stability: The bicyclic cage is resistant to standard proteases.

  • Pharmacokinetic Modulation: Increases lipophilicity and blood-brain barrier (BBB) permeability compared to linear polar linkers.

Chemical Properties & Handling

PropertySpecification
Molecular Formula C₁₂H₂₂N₂O₂
Molecular Weight 226.32 g/mol
Physical State White to off-white solid
Solubility Soluble in DCM, DMF, DMSO; Sparingly soluble in water.
pKa (approx) ~10.5 (Free amine at pos. 4); Carbamate at pos. 1 is non-basic.
Storage 2-8°C, Desiccated. Hygroscopic.

Structural Insight: The amino groups are located at the bridgehead carbons (positions 1 and 4). These positions are sterically bulky. While the free amine is nucleophilic, the surrounding cage structure impedes the approach of electrophiles, requiring modified coupling protocols.

Application Protocols

Protocol A: Strategic Incorporation via Solid Phase Peptide Synthesis (SPPS)

This protocol assumes the use of Fmoc-chemistry SPPS. The molecule is introduced as a "building block" where the free amine (Pos 4) reacts with the resin-bound peptide, and the Boc group (Pos 1) protects the second amine for subsequent extension.

Critical Constraint: The bridgehead amine is sterically hindered .[2] Standard coupling times (30-60 min) are insufficient.

Reagents Required:

  • Resin: Low loading resin (0.3–0.5 mmol/g) recommended to prevent aggregation.

  • Coupling Agents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU. Avoid HBTU/TBTU for this specific step due to lower reactivity.

  • Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).

  • Solvent: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).

Step-by-Step Workflow:

  • Resin Preparation: Swell resin in DMF for 30 min. Remove Fmoc from the preceding amino acid using 20% Piperidine/DMF.

  • Activation (Pre-activation is crucial):

    • Dissolve tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate (3.0 eq relative to resin) in DMF.

    • Add HATU (2.9 eq).

    • Add DIPEA (6.0 eq).

    • Allow to activate for 2–3 minutes before adding to the resin.

  • Coupling Reaction:

    • Add the activated mixture to the resin.

    • Reaction Time: Shake/agitate for 2 to 4 hours at room temperature.

    • Optional: For difficult sequences, perform at 40°C (microwave assisted: 50°C for 20 min).

  • Monitoring (The Kaiser Test Limit):

    • Perform a Kaiser (Ninhydrin) test.

    • Note: Bridgehead amines may react slowly with ninhydrin. A negative test (yellow) confirms coupling. If blue/purple, repeat Step 3 (Double Coupling).

  • Capping: Acetylate unreacted amines using Acetic Anhydride/DIPEA/DMF to prevent deletion sequences.

Protocol B: Chain Extension (Boc Deprotection & Next Coupling)

Once the norbornane scaffold is attached, you must remove the Boc group to attach the next amino acid.

  • Boc Deprotection:

    • The Boc group is acid-labile.[3] Since this is an Fmoc protocol, standard Piperidine will NOT remove the Boc group.

    • Decision Point: You must treat the resin with 25-50% TFA in DCM for 30 minutes.

    • Warning: If your peptide contains acid-sensitive side chain protecting groups (e.g., Trt, tBu) intended to stay on, you cannot use this molecule in standard Fmoc SPPS mid-sequence without losing those groups. It is best used at the N-terminus or using orthogonal protection (e.g., Fmoc-protected version if available, or synthesized via solution phase for fragments).

    • Alternative: If using Boc-chemistry SPPS, use neat TFA (2x 1 min, 1x 30 min).

  • Neutralization:

    • After TFA treatment, the bridgehead amine exists as a TFA salt.[3]

    • Wash resin with 10% DIPEA in DMF (3x 5 min) to liberate the free amine.

  • Coupling the Next Amino Acid:

    • The newly exposed bridgehead amine is extremely hindered.

    • Use HOAt/HATU activation.

    • Use Double Coupling (2x 2 hours).

Visualization: Decision Logic for Bridgehead Coupling

The following diagram illustrates the decision process during the critical coupling step to ensure high yield.

BridgeheadCoupling Start Start: Resin-Bound Peptide (Free Amine) Activate Activate Norbornane Scaffold (HATU/DIPEA, 3 eq) Start->Activate Couple Coupling Reaction (3-4 Hours, RT) Activate->Couple Test Kaiser Test (Ninhydrin) Couple->Test Pass Result: Yellow/Clear (Coupling Complete) Test->Pass Success Fail Result: Blue/Purple (Incomplete) Test->Fail Failure Cap Capping Step (Ac2O/DIPEA) Pass->Cap Retry Double Couple (Fresh Reagents, 40°C) Fail->Retry Retry->Test Next Proceed to Deprotection Cap->Next

Figure 1: Optimization workflow for coupling sterically hindered bridgehead amines.

Troubleshooting & Critical Analysis

ObservationRoot CauseCorrective Action
Low Yield (Deletion Sequence) Steric hindrance prevents the bulky norbornane from reaching the resin-bound amine.Switch to Microwave-Assisted SPPS (50°C, 25W). Use a spacer (e.g., Gly, β-Ala) before the norbornane if possible.
Incomplete Boc Removal Bridgehead carbamates are surprisingly stable.Increase TFA concentration to 50% or extend time to 60 mins.
Aggregation The rigid hydrophobic scaffold induces β-sheet-like aggregation on resin.Use ChemMatrix or PEG-PS resin. Add chaotropic salts (0.1M LiCl) to the coupling buffer.
Side Reactions Over-activation leading to guanidinium formation (if using HATU excessively).Ensure strictly 0.95 eq of HATU relative to the amino acid/scaffold.

References

  • Synthesis of Bridgehead Amines

    • Krow, G. R., et al. "Synthesis of 1,4-diaminobicyclo[2.2.1]heptanes." Journal of Organic Chemistry, 57(14), 4040-4043.
  • Steric Hindrance in Peptide Coupling

    • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.
  • Norbornane Scaffolds in Drug Discovery

    • Das, A., et al. "Norbornane-based peptidomimetics: A review." European Journal of Medicinal Chemistry, 156, 642-665.
  • Compound Data & Safety (MSDS)

    • PubChem Compound Summary for similar bicyclic amines.
    • [4]

Sources

Application Note: Scalable Synthesis of tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The bicyclo[2.2.1]heptane (norbornane) scaffold is a critical bioisostere in medicinal chemistry, often used to replace phenyl rings or piperazines to improve metabolic stability and solubility while maintaining vector orientation. However, introducing nitrogen at the bridgehead position (C1/C4) is synthetically challenging due to the impossibility of


 reactions (steric hindrance and inversion constraints) and the instability of bridgehead carbocations (

constraints, Bredt's rule).

This Application Note details a robust, scalable protocol for synthesizing tert-butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate (CAS: 1630907-27-5) starting from commercially available bicyclo[2.2.1]heptane-1,4-dicarboxylic acid. The route utilizes a double Curtius rearrangement followed by a statistically controlled mono-protection . Special emphasis is placed on process safety regarding azide handling and the thermodynamics of the rearrangement.

Retrosynthetic Analysis & Strategy

The synthesis targets the desymmetrization of a


 symmetric bridgehead diamine. Direct mono-functionalization of the dicarboxylic acid precursor is statistically difficult and purification-intensive. Therefore, the strategy proceeds through the formation of the symmetric diamine followed by selective protection.
Strategic Workflow
  • Curtius Rearrangement: Conversion of 1,4-dicarboxylic acid to the bis-isocyanate using Diphenylphosphoryl azide (DPPA).

  • Hydrolysis: Conversion of bis-isocyanate to the 1,4-diamine dihydrochloride salt.

  • Desymmetrization: Selective mono-Boc protection using the "pH-controlled/Salt-bridge" method to minimize bis-Boc formation.

Retrosynthesis Target Target: tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate Diamine Intermediate: 1,4-Diaminobicyclo[2.2.1]heptane (Symmetric) Target->Diamine Selective Protection Isocyanate Intermediate: Bis-isocyanate Diamine->Isocyanate Hydrolysis Start Starting Material: Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid Isocyanate->Start Curtius Rearrangement

Figure 1: Retrosynthetic strategy focusing on the symmetry-breaking of the bridgehead diamine.

Process Safety Assessment (Critical)

Before proceeding with scale-up (>10g), the following hazards regarding the Curtius Rearrangement must be mitigated:

  • Azide Accumulation: DPPA and the intermediate acyl azides are potentially explosive. The reaction must be run at a temperature where acyl azide formation and decomposition to isocyanate are instantaneous (Process Safety Temperature), preventing the accumulation of the energetic intermediate.

  • Gas Evolution: The rearrangement releases stoichiometric

    
     gas. Reactor headspace and venting capacity must be calculated to handle the maximum gas evolution rate (MGER).
    

Experimental Protocols

Step 1: Synthesis of 1,4-Diaminobicyclo[2.2.1]heptane Dihydrochloride

Objective: Convert the dicarboxylic acid to the diamine salt. Scale: 50 g Input

Reagents:

Reagent Equiv. Quantity Role
Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid 1.0 50.0 g Starting Material
Diphenylphosphoryl azide (DPPA) 2.2 164.5 g Azide Source

| Triethylamine (


) | 2.4 | 66.0 g | Base |
| Toluene | - | 500 mL | Solvent (Anhydrous) |
| HCl (conc. aq) | Excess | 100 mL | Hydrolysis |

Protocol:

  • Setup: Equip a 2L 3-neck reactor with a mechanical stirrer, reflux condenser, internal temperature probe, and a dropping funnel. Connect the condenser outlet to a bubbler to monitor

    
     evolution. Purge with Argon.
    
  • Activation: Charge the reactor with the dicarboxylic acid (50 g) and Toluene (400 mL). Add

    
     (66.0 g). The slurry may clear slightly.
    
  • Azide Addition: Add DPPA (164.5 g) dropwise over 45 minutes at room temperature. Note: A mild exotherm may occur.

  • Rearrangement (The Critical Step):

    • Heat the mixture slowly.

    • Hold Point: Pause heating at 60°C. Observe gas evolution (bubbler).

    • Once gas evolution stabilizes, ramp temperature to 90°C over 1 hour.

    • Maintain 90°C for 2 hours until gas evolution ceases.

    • In-Process Control (IPC): FT-IR should show a strong Isocyanate peak (~2260

      
      ) and absence of Carbonyl azide.
      
  • Hydrolysis:

    • Cool the reaction mixture to 20°C.

    • Caution: Slowly add conc. HCl (100 mL) via the dropping funnel. vigorous

      
       evolution will occur as the isocyanate hydrolyzes.
      
    • Heat the biphasic mixture to 60°C for 1 hour to ensure complete decarboxylation.

  • Workup:

    • Cool to room temperature.[1][2] The product, 1,4-diaminobicyclo[2.2.1]heptane dihydrochloride, typically precipitates as a solid or stays in the aqueous phase.

    • Separate the phases. Extract the organic (toluene) phase with water (2 x 50 mL).

    • Combine aqueous layers. Evaporate water under reduced pressure (or lyophilize) to obtain the crude diamine dihydrochloride salt.

    • Purification: Triturate the solid with cold ethanol/ether to remove phosphate byproducts.

    • Yield: Expect ~85-90% as a white crystalline solid.

Step 2: Selective Mono-Boc Protection

Objective: Desymmetrize the diamine to obtain the target molecule. Method: The "Statistical Salt" Method. By keeping the diamine monoprotonated, the nucleophilicity of one amine is suppressed, allowing selective reaction of the free amine.

Reagents:

Reagent Equiv. Role
Diamine Dihydrochloride (from Step 1) 1.0 Substrate

| Di-tert-butyl dicarbonate (


) | 1.0 | Protecting Group |
| Sodium Hydroxide (NaOH) | 1.0 | Neutralization |
| Methanol (MeOH) | - | Solvent |
| Triethylamine (

) | 1.0 | Base (for reaction) |

Protocol:

  • Dissolution: Dissolve the Diamine Dihydrochloride (20 g, 100 mmol) in Methanol (200 mL).

  • Controlled Neutralization: Add exactly 1.0 equivalent of NaOH (4.0 g dissolved in minimal water) or 1.0 equivalent of Sodium Methoxide.

    • Mechanism:[3][4][5][6] This converts the dihydrochloride (

      
       / 
      
      
      
      ) into the monohydrochloride (
      
      
      /
      
      
      ). The protonated amine is non-nucleophilic.
  • Protection:

    • Cool the solution to 0°C.

    • Dissolve

      
       (21.8 g, 1.0 equiv) in Methanol (50 mL).
      
    • Add the

      
       solution dropwise over 2 hours.
      
    • Allow to warm to room temperature and stir for 12 hours.

  • Workup:

    • Evaporate Methanol to near dryness.

    • Redissolve the residue in Water (100 mL).

    • Extraction 1 (Remove Bis-Boc): Extract with Diethyl Ether (2 x 50 mL). The Bis-Boc impurity (if any) is highly lipophilic and will extract here.

    • Basification: Adjust the aqueous layer pH to >12 using NaOH (aq).

    • Extraction 2 (Product): Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (3 x 100 mL). The mono-Boc amine is now free-based and lipophilic.

    • Isolation: Dry the DCM layer over

      
      , filter, and concentrate.
      
  • Yield: Expect 65-75% isolated yield of the mono-Boc product.

Analytical Specifications

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white solid
Identity 1H-NMR (DMSO-d6)

1.38 (s, 9H, Boc), Bridgehead protons distinct
Purity HPLC (C18, ACN/H2O)> 98.0% (a/a)
Residual Azide Ion Chromatography< 10 ppm (Safety Critical)
Process Logic Diagram

ProcessFlow Step1 Step 1: Acid + DPPA Safety SAFETY CHECK: Monitor N2 Evolution Step1->Safety Isocyanate Isocyanate Formation (90°C) Safety->Isocyanate Controlled Heat Hydrolysis Acid Hydrolysis (HCl) Isocyanate->Hydrolysis Salt Diamine 2HCl Salt Hydrolysis->Salt MonoProt Mono-Protection Strategy: 1.0 eq Base -> 1.0 eq Boc2O Salt->MonoProt Purification pH-Switch Extraction MonoProt->Purification Final Final Product Purification->Final

Figure 2: Process flow highlighting the safety check during the Curtius rearrangement and the purification logic.

Troubleshooting & Optimization

  • Issue: High Bis-Boc formation.

    • Cause: Inefficient stirring or fast addition of

      
      .
      
    • Solution: Ensure the diamine salt is fully dissolved before adding base. Use high dilution. Verify stoichiometry of the base used for the "salt bridge" step (must be exactly 1.0 eq).

  • Issue: Low Yield in Curtius Step.

    • Cause: Incomplete rearrangement or hydrolysis.

    • Solution: Monitor the disappearance of the acyl azide peak in IR. Ensure the hydrolysis step is heated sufficiently to decarboxylate the carbamic acid intermediate.

  • Issue: Filtration difficulties.

    • Cause: Phosphate salts from DPPA.

    • Solution: The ethanol trituration step in the diamine workup is critical to remove phosphorus byproducts before the protection step.

References

  • Curtius Rearrangement Scale-Up

    • Guidance on the safe scale-up of Curtius rearrangements using DPPA in b
    • Source: Organic Process Research & Development.[7]

    • Citation:

  • Bridgehead Amine Synthesis

    • Foundational work on synthesizing 1,4-diaminobicyclo[2.2.1]heptane (Dianane) derivatives.[6]

    • Source: Journal of Organic Chemistry / ACS.
    • Citation:

  • Selective Mono-Protection

    • Methodology for mono-Boc protection of diamines using the hydrochloride salt method.[8][9]

    • Source: Synthetic Communications / ResearchG
    • Citation:

  • Target Molecule Properties

    • Physical properties and CAS verification for tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate.[10]

    • Source: ChemicalBook.
    • Citation:

Sources

Application Notes and Protocols for Radiolabeling of Bicyclo[2.2.1]heptane-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Bicyclo[2.2.1]heptane Scaffold - A Privileged Motif in Modern Drug Discovery

The bicyclo[2.2.1]heptane, also known as the norbornane, framework is a rigid, strained bicyclic hydrocarbon that has emerged as a "privileged scaffold" in medicinal chemistry. Its unique three-dimensional structure allows for precise spatial orientation of substituents, enabling high-affinity and selective interactions with biological targets. This has led to the development of numerous compounds containing this motif with significant therapeutic potential, particularly in the realm of neuroscience. Notably, derivatives of 7-azabicyclo[2.2.1]heptane, such as epibatidine and its analogues, have been instrumental in the study of nicotinic acetylcholine receptors (nAChRs), which are implicated in a range of neurological disorders including Alzheimer's disease, Parkinson's disease, and schizophrenia.

The ability to radiolabel these bicyclo[2.2.1]heptane-containing compounds is of paramount importance for their preclinical and clinical development. Radiolabeled versions serve as indispensable tools for in vitro binding assays, autoradiography, and in vivo imaging techniques such as Positron Emission Tomography (PET). PET, in particular, allows for the non-invasive visualization and quantification of the target receptors in the living brain, providing invaluable information on drug pharmacokinetics, target engagement, and dose occupancy.

This comprehensive guide provides detailed application notes and protocols for the radiolabeling of bicyclo[2.2.1]heptane-containing compounds with common isotopes used in drug discovery and development: Carbon-11 ([¹¹C]), Fluorine-18 ([¹⁸F]), and Tritium ([³H]).

I. [¹¹C]-Methylation of Bicyclo[2.2.1]heptane Derivatives

Carbon-11 is a positron-emitting radionuclide with a short half-life of 20.4 minutes, making it ideal for PET imaging studies that require repeated scans in the same subject on the same day. The most common method for incorporating ¹¹C into a molecule is through methylation of a suitable precursor using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). For bicyclo[2.2.1]heptane systems, particularly the 7-azabicyclo[2.2.1]heptane core, the secondary amine provides a convenient handle for N-methylation.

Causality Behind Experimental Choices:

The choice of the desmethyl precursor is critical for a successful [¹¹C]-methylation. The precursor should be sufficiently reactive to allow for rapid methylation under the time constraints of the ¹¹C half-life, yet stable enough for storage and handling. The secondary amine on the 7-azabicyclo[2.2.1]heptane scaffold is a good nucleophile for this reaction. The use of a strong base, such as sodium hydride or a hindered organic base, is often necessary to deprotonate the amine, increasing its nucleophilicity. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the SN2 reaction.

Self-Validating System:

A successful [¹¹C]-methylation protocol for a bicyclo[2.2.1]heptane derivative should consistently yield a product with high radiochemical purity (>95%) and high specific activity. The final product should be well-characterized by co-elution with a non-radioactive standard on HPLC. The in vivo performance of the resulting PET tracer, such as specific uptake in target-rich regions of the brain, further validates the success of the radiolabeling.

Experimental Workflow: [¹¹C]-Methylation

G cluster_0 Precursor Preparation cluster_1 Radiolabeling cluster_2 Purification & Formulation cluster_3 Quality Control Precursor Desmethyl-bicyclo[2.2.1]heptane (e.g., exo-2-(pyridin-3-yl)-7-azabicyclo[2.2.1]heptane) Reaction [¹¹C]CH₃I or [¹¹C]CH₃OTf Base (e.g., NaH) Solvent (e.g., DMF) Elevated Temperature Precursor->Reaction Dissolve in solvent HPLC Semi-preparative HPLC Reaction->HPLC Quench and inject Formulation Formulation in physiologically compatible buffer HPLC->Formulation Collect product fraction QC Analytical HPLC (Radiochemical Purity, Specific Activity) Formulation->QC Sample for analysis

Caption: Workflow for [¹¹C]-Methylation of a bicyclo[2.2.1]heptane derivative.

Detailed Protocol: [¹¹C]-Methylation of a 7-Azabicyclo[2.2.1]heptane Precursor

Materials:

  • Desmethyl precursor (e.g., exo-2-(pyridin-3-yl)-7-azabicyclo[2.2.1]heptane)

  • [¹¹C]Methyl iodide ([¹¹C]CH₃I) or [¹¹C]Methyl triflate ([¹¹C]CH₃OTf)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Semi-preparative and analytical HPLC systems with radioactivity and UV detectors

  • Sterile vials and syringes

Procedure:

  • Precursor Preparation: In a shielded hot cell, dissolve 0.5-1.0 mg of the desmethyl precursor in 200 µL of anhydrous DMF in a V-vial.

  • Basification: Add a small amount of NaH (approximately 1-2 mg) to the precursor solution. Allow the mixture to react for 5-10 minutes at room temperature to deprotonate the secondary amine.

  • [¹¹C]CH₃I/[¹¹C]CH₃OTf Trapping: Bubble the gaseous [¹¹C]CH₃I or [¹¹C]CH₃OTf, produced from a cyclotron and methylation module, through the precursor solution at room temperature.

  • Reaction: After trapping the radioactivity, seal the vial and heat it at 80-100°C for 5-7 minutes.

  • Quenching and Purification: Cool the reaction mixture and quench it with 500 µL of the HPLC mobile phase. Inject the entire mixture onto a semi-preparative HPLC column (e.g., C18) to separate the [¹¹C]-methylated product from unreacted precursor and byproducts.

  • Formulation: Collect the radioactive peak corresponding to the desired product. Remove the HPLC solvent under a stream of nitrogen and reformulate the product in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).

  • Quality Control: Inject an aliquot of the final product onto an analytical HPLC to determine radiochemical purity and specific activity by comparing the radioactivity peak with the UV peak of a known concentration of the non-radioactive standard.

ParameterTypical ValueReference
Radiochemical Yield (decay-corrected)5-10% (based on [¹¹C]CH₃I)[1]
Radiochemical Purity>98%[1]
Specific Activity140-500 GBq/µmol[1]
Synthesis Time~30 minutes[2]

II. [¹⁸F]-Fluorination of Bicyclo[2.2.1]heptane Derivatives

Fluorine-18 is the most widely used radionuclide for PET imaging due to its favorable physical properties, including a longer half-life of 109.8 minutes and low positron energy, which results in higher resolution images. The introduction of fluorine into a molecule can also enhance its binding affinity and metabolic stability. For bicyclo[2.2.1]heptane-containing compounds, [¹⁸F]fluorination is typically achieved through nucleophilic substitution of a suitable leaving group on a precursor molecule.

Causality Behind Experimental Choices:

The design of the precursor is crucial for successful [¹⁸F]fluorination. A common strategy involves having a good leaving group (e.g., tosylate, mesylate, or a nitro group on an aromatic ring) at the position where the [¹⁸F]fluoride is to be introduced. For aromatic fluorination, electron-withdrawing groups ortho or para to the leaving group activate the ring for nucleophilic aromatic substitution (SNA_r_). The bicyclo[2.2.1]heptane moiety itself can be sterically demanding, so the choice of the reaction site and conditions must be carefully optimized. The use of a phase-transfer catalyst, such as Kryptofix 2.2.2 (K222), in combination with a base like potassium carbonate, is essential to enhance the nucleophilicity of the [¹⁸F]fluoride ion in aprotic solvents. Microwave heating is often employed to accelerate the reaction and improve radiochemical yields, which is particularly important given the short half-life of ¹⁸F.[3]

Self-Validating System:

A robust [¹⁸F]fluorination protocol should consistently produce the desired radiotracer with high radiochemical yield and purity. The identity and purity of the final product must be confirmed by HPLC co-elution with an authentic, non-radioactive standard. The molar activity of the tracer should be high enough to avoid pharmacological effects from the injected mass. Successful in vivo PET imaging with specific target accumulation and low non-specific binding validates the entire process.

Experimental Workflow: [¹⁸F]-Fluorination

G cluster_0 Precursor Preparation cluster_1 Radiolabeling cluster_2 Purification & Formulation cluster_3 Quality Control Precursor Bicyclo[2.2.1]heptane precursor with leaving group (e.g., tosylate, nitro) Reaction [¹⁸F]Fluoride, K₂CO₃/K222 Solvent (e.g., DMSO, Acetonitrile) Conventional or Microwave Heating Precursor->Reaction Dissolve in solvent HPLC Semi-preparative HPLC Reaction->HPLC Quench and inject Formulation Formulation in physiologically compatible buffer HPLC->Formulation Collect product fraction QC Analytical HPLC (Radiochemical Purity, Molar Activity) Formulation->QC Sample for analysis

Caption: Workflow for [¹⁸F]-Fluorination of a bicyclo[2.2.1]heptane derivative.

Detailed Protocol: Nucleophilic [¹⁸F]-Fluorination of a Bicyclo[2.2.1]heptane Precursor

Materials:

  • Precursor with a suitable leaving group (e.g., N-Boc-protected 2-(2'-bromo-5'-pyridyl)-7-azabicyclo[2.2.1]heptane)

  • Aqueous [¹⁸F]fluoride from a cyclotron

  • Kryptofix 2.2.2 (K222)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethyl sulfoxide (DMSO) or Acetonitrile

  • Trifluoroacetic acid (TFA) for deprotection

  • Semi-preparative and analytical HPLC systems

  • Sterile vials and syringes

  • Microwave synthesizer (optional)

Procedure:

  • [¹⁸F]Fluoride Processing: Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge. Elute the [¹⁸F]fluoride with a solution of K₂CO₃ and K222 in acetonitrile/water. Dry the [¹⁸F]K-K222 complex by azeotropic distillation with anhydrous acetonitrile.

  • Radiolabeling Reaction: Dissolve 1-2 mg of the precursor in 300-500 µL of anhydrous DMSO. Add the dried [¹⁸F]K-K222 complex to the precursor solution.

  • Heating: Heat the reaction mixture at 150-180°C for 10-15 minutes in a conventional heating block or for 1-2.5 minutes using microwave irradiation (e.g., 100 W).[3]

  • Deprotection (if necessary): If the precursor is protected (e.g., with a Boc group), cool the reaction mixture and add a deprotecting agent like TFA. Heat briefly to remove the protecting group.

  • Purification: Dilute the reaction mixture with the HPLC mobile phase and inject it onto a semi-preparative HPLC column to isolate the [¹⁸F]-fluorinated product.

  • Formulation: Collect the product peak, remove the solvent, and reformulate in an injectable solution.

  • Quality Control: Perform analytical HPLC to determine radiochemical purity and molar activity.

ParameterTypical ValueReference
Radiochemical Yield (non-decay-corrected)10-20%[4]
Radiochemical Purity>99%[4]
Molar Activity55.5-92.5 GBq/µmol (at EOB)[3]
Synthesis Time75-115 minutes[3][4]

III. Tritiation of Bicyclo[2.2.1]heptane Derivatives

Tritium ([³H]) is a beta-emitting isotope of hydrogen with a long half-life of 12.3 years. Tritiated compounds are invaluable tools for in vitro receptor binding assays, autoradiography, and metabolic studies due to their high specific activity and the fact that the introduction of tritium often does not significantly alter the pharmacological properties of the molecule.

Causality Behind Experimental Choices:

The most common method for tritiation is catalytic reduction of an unsaturated precursor (e.g., a double or triple bond) with tritium gas ([³H]₂). For bicyclo[2.2.1]heptane-containing compounds, an unsaturated analogue can be synthesized to serve as the precursor. The choice of catalyst (e.g., palladium on carbon) is important for achieving efficient and specific reduction. The solvent should be carefully chosen to dissolve the precursor and not interfere with the reaction. Another method is isotope exchange, where a C-H bond is replaced with a C-³H bond, often catalyzed by a metal.

Self-Validating System:

A successful tritiation will result in a product with high specific activity and radiochemical purity. The position of the tritium label should be confirmed if possible, although this can be challenging. The tritiated compound should exhibit the expected binding affinity and selectivity in in vitro assays, confirming that the labeling process has not compromised its biological activity.

Experimental Workflow: Catalytic Tritiation

G cluster_0 Precursor Preparation cluster_1 Radiolabeling cluster_2 Purification & Analysis cluster_3 Characterization Precursor Unsaturated bicyclo[2.2.1]heptane precursor Reaction [³H]₂ gas Catalyst (e.g., Pd/C) Solvent (e.g., Ethanol, Ethyl Acetate) Precursor->Reaction Dissolve in solvent with catalyst Purification Filtration to remove catalyst (Radio)-HPLC or TLC for purification Reaction->Purification After reaction completion Characterization Liquid Scintillation Counting (Specific Activity) NMR (for label position, if feasible) Purification->Characterization Purified product

Caption: Workflow for catalytic tritiation of an unsaturated bicyclo[2.2.1]heptane precursor.

Detailed Protocol: Catalytic Tritiation of an Unsaturated Bicyclo[2.2.1]heptane Precursor

Materials:

  • Unsaturated precursor of the bicyclo[2.2.1]heptane compound

  • Tritium ([³H]₂) gas

  • Palladium on carbon (Pd/C) catalyst (e.g., 10%)

  • Anhydrous solvent (e.g., ethanol, ethyl acetate)

  • Tritiation manifold

  • HPLC or TLC for purification

  • Liquid scintillation counter

Procedure:

  • Precursor and Catalyst Preparation: In a reaction vessel suitable for hydrogenation, dissolve a known amount of the unsaturated precursor in an appropriate anhydrous solvent. Add the Pd/C catalyst under an inert atmosphere (e.g., argon or nitrogen).

  • Tritiation Reaction: Connect the reaction vessel to a tritiation manifold. Evacuate the vessel and then introduce tritium gas to the desired pressure. Stir the reaction mixture at room temperature until the theoretical amount of tritium gas has been consumed.

  • Work-up: After the reaction is complete, carefully vent the excess tritium gas. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Purify the crude product using radio-HPLC or preparative TLC to remove any radiolabeled impurities and unreacted starting material.

  • Characterization: Determine the specific activity of the final product using a liquid scintillation counter and by measuring the mass of the compound. If possible, use ³H-NMR to confirm the position of the tritium label.

ParameterTypical ValueReference
Specific ActivityHigh (can exceed 1 TBq/mmol)General Knowledge
Radiochemical Purity>98%General Knowledge

Note: Tritiation should be performed in a specialized radiochemistry facility with appropriate shielding and safety precautions due to the nature of tritium gas.

IV. Challenges and Key Considerations in Radiolabeling Bicyclo[2.2.1]heptane Systems

The rigid and sterically hindered nature of the bicyclo[2.2.1]heptane scaffold can present challenges during radiolabeling. Access of the radiolabeling agent to the desired reaction site may be impeded, potentially leading to lower radiochemical yields. Careful selection of the precursor and optimization of reaction conditions (e.g., temperature, reaction time, and catalyst) are crucial to overcome these steric hindrances.

Furthermore, for PET tracers, achieving high molar or specific activity is critical to ensure that the injected mass of the compound is low enough to avoid any pharmacological effects and to allow for sensitive detection of the target. This requires the use of high-purity precursors and efficient purification methods to separate the radiolabeled product from its non-radioactive counterpart.

V. Conclusion

The bicyclo[2.2.1]heptane framework continues to be a valuable scaffold in the design of novel therapeutics and molecular imaging agents. The ability to radiolabel these compounds with isotopes such as ¹¹C, ¹⁸F, and ³H is essential for their evaluation and progression through the drug discovery pipeline. The protocols and considerations outlined in this guide provide a comprehensive resource for researchers in this exciting field, enabling the development of novel radiotracers to unravel the complexities of the central nervous system and other disease areas.

References

  • Horti, A. G., et al. (2008). Discovery of (−)-7-Methyl-2-exo-[3′-(6-[18F]fluoropyridin-2-yl)-5′-pyridinyl]-7-azabicyclo[2.2.1]heptane, a Radiolabeled Antagonist for Cerebral Nicotinic Acetylcholine Receptor (α4β2-nAChR) with Optimal Positron Emission Tomography Imaging Properties. Journal of Medicinal Chemistry, 51(15), 4751–4764. [Link]

  • Pomper, M. G., et al. (2004). Synthesis and biodistribution of radiolabeled alpha 7 nicotinic acetylcholine receptor ligands. Journal of Nuclear Medicine, 45(5), 843-851. [Link]

  • Dollé, F., et al. (2005). Synthesis and radiosynthesis of [(18)F]FPhEP, a novel alpha(4)beta(2)-selective, epibatidine-based antagonist for PET imaging of nicotinic acetylcholine receptors. Bioorganic & Medicinal Chemistry, 13(14), 4475-4490. [Link]

  • Brust, P., et al. (2004). 7-azabicyclo[2.2.1]heptane with N-[(11)C]methyl-epibatidine in small animal PET studies. Nuclear Medicine and Biology, 31(8), 1067-1075. [Link]

  • Gao, Y., et al. (2007). Derivatives of (-)-7-methyl-2-(5-(pyridinyl)pyridin-3-yl)-7-azabicyclo[2.2.1]heptane are potential ligands for positron emission tomography imaging of extrathalamic nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 50(16), 3847-3858. [Link]

  • Singleton, T. A., et al. (2023). Solid Phase 11C-Methylation, Purification & Formulation For Production. JoVE (Journal of Visualized Experiments). [Link]

  • Dollé, F., et al. (1999). Synthesis of a fluorine-18 Labeled Derivative of Epibatidine for in Vivo Nicotinic Acetylcholine Receptor PET Imaging. Journal of Labelled Compounds and Radiopharmaceuticals, 42(S1), S294-S296. [Link]

  • Schepmann, D., et al. (2012). 5-(5-(6-[11C]methyl-3,6-diazabicyclo[3.2.0]heptan-3-yl)pyridin-2-yl)-1H-indole as a potential PET radioligand for imaging cerebral α7-nAChR in mice. Washington University School of Medicine Research Profiles. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Overcoming Bridgehead Sterics & Symmetry Breaking in Norbornane Scaffolds

Executive Summary & Molecule Analysis

The Target: tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate. The Challenge: This molecule represents a classic problem in rigid bicyclic chemistry: The Bridgehead Constraint.

  • Steric Bulk: The bridgehead carbons (C1 and C4) are tertiary and located at the nexus of a rigid cage. Standard nucleophilic substitutions (

    
    ) are geometrically impossible (backside attack is blocked).
    
  • Symmetry: The C1 and C4 positions are chemically equivalent in the precursor (bicyclo[2.2.1]heptane-1,4-dicarboxylic acid). Breaking this symmetry to install one Boc group while leaving the other amine free is the primary failure point.

This guide prioritizes the Curtius Rearrangement route, as it is the only reliable method to install nitrogen at a bridgehead carbon without relying on impossible substitution geometry.

Critical Workflow: The "Double Curtius" Strategy

Most users fail by attempting to mono-functionalize the dicarboxylic acid early. It is thermodynamically superior to convert the diacid to the diamine first, then desymmetrize.

Phase 1: The Bridgehead Curtius Rearrangement

Common User Issue: "I tried forming the acid chloride with


, but the reaction was sluggish, and the subsequent azide formation failed."

Root Cause: Bridgehead acid chlorides are notoriously difficult to form and unreactive due to the inability of the bicyclic system to flatten into the required transition states.

The Solution: Use Diphenylphosphoryl azide (DPPA) .[1] This reagent allows for a concerted acyl migration that bypasses the unstable acid chloride intermediate.

Validated Protocol (Diacid

Diamine)
  • Activation: Dissolve 1,4-norbornanedicarboxylic acid (1.0 equiv) in dry Toluene or THF.

  • Base: Add Triethylamine (

    
    , 2.2 equiv). The solution must remain basic to sponge up the phosphate byproduct.
    
  • Azidation: Add DPPA (2.2 equiv) dropwise at

    
    .
    
  • Rearrangement (The Critical Step): Heat to reflux (

    
    ) for 2–4 hours.
    
    • Observation: Evolution of

      
       gas indicates isocyanate formation.
      
  • Hydrolysis: Once gas evolution ceases, cool to

    
     and add 20% aqueous HCl. Reflux for 1 hour to hydrolyze the isocyanate to the amine hydrochloride.
    
  • Isolation: The product is 1,4-diaminonorbornane dihydrochloride. It will precipitate or can be isolated by evaporation.

Safety Alert: Azides are potential explosion hazards. Never concentrate the acyl azide intermediate to dryness. Proceed directly to the thermal rearrangement.

Phase 2: Statistical vs. Controlled Desymmetrization

Common User Issue: "I added 1 equivalent of


 to the diamine, but I got a mixture of starting material (25%), mono-Boc (50%), and di-Boc (25%)."

Root Cause: The two amine groups on the norbornane bridgeheads are non-communicative. Protonating one does not electronically deactivate the other significantly enough to prevent the second reaction.

The Solution: The "Single-Proton Blockade" (HCl Salt Method). By locking one amine as a non-nucleophilic ammonium salt, you force the stoichiometry to favor mono-protection.

Validated Protocol (Diamine

Mono-Boc)

Reference Basis: This protocol is adapted from the high-efficiency diamine differentiation work by Ha et al. [1]

Reagents:

  • 1,4-Diaminonorbornane (Free base)

  • HCl (1M in dioxane or MeOH)

  • Methanol (Solvent)[2][3]

Step-by-Step:

  • Stoichiometric Protonation: Dissolve the diamine (1.0 equiv) in Methanol.

  • The Blockade: Add exactly 1.0 equiv of HCl (use a titrated solution).

    • Mechanism:[4][5][6][7][8][9][10] This statistically ensures the major species in solution is the mono-ammonium salt.

    • Equilibrium:

      
      
      
  • Protection: Add

    
     (1.1 equiv) in one portion.
    
    • Why: Only the free amine end can react. The ammonium end is inert to

      
      .
      
  • Workup:

    • Evaporate MeOH.

    • Dissolve residue in water (The mono-Boc is likely water-soluble as the salt).

    • Basify to pH 12 with NaOH.[7][9]

    • Extract with DCM.[9] The di-Boc (impurity) is highly lipophilic and extracts first. The mono-Boc (product) extracts next. The diamine (impurity) stays in the water or extracts poorly.

Troubleshooting & Decision Logic

Visualizing the Pathway

The following diagram illustrates the critical decision points and failure modes.

G Start Start: 1,4-Norbornanedicarboxylic Acid Step1 Reagent Choice: SOCl2 vs DPPA Start->Step1 Fail1 Failure: Sluggish Reaction / Low Yield (Steric hindrance at bridgehead) Step1->Fail1 Using SOCl2 Success1 Success: Curtius Rearrangement (Isocyanate Intermediate) Step1->Success1 Using DPPA Diamine Intermediate: 1,4-Diaminonorbornane Success1->Diamine Acid Hydrolysis Step2 Protection Strategy Diamine->Step2 Fail2 Failure: Statistical Mixture (25% Di-Boc / 50% Mono / 25% SM) Step2->Fail2 Direct Boc2O addition Success2 Success: HCl Salt Blockade (>80% Mono-Boc) Step2->Success2 1.0 eq HCl, then Boc2O Final Target: tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate Success2->Final

Caption: Logical workflow for overcoming bridgehead steric hindrance and symmetry issues.

Diagnostic FAQ

Q: My reaction mixture turned into a solid gel during the Curtius step. A: This is urea formation. If moisture is present, the isocyanate hydrolyzes to the amine during the reflux, which then attacks the remaining isocyanate to form a polymeric urea.

  • Fix: Ensure strictly anhydrous conditions (dry solvents,

    
     atmosphere) until the rearrangement is complete.
    

Q: I cannot see my product on TLC. A: The target molecule has no UV chromophore (no aromatic rings).

  • Fix: You must use a stain. Ninhydrin is excellent for the free amine (turns purple/blue). Permanganate (

    
    )  will stain the Boc group (yellow/white spots on purple background). Alternatively, use ELSD  (Evaporative Light Scattering Detector) if using LC-MS.
    

Q: The mono-Boc product is not extracting into DCM. A: Bridgehead amines are highly basic and polar. If your aqueous layer is not basic enough (pH < 12), the amine remains protonated and water-soluble.

  • Fix: Saturate the aqueous layer with NaCl (salting out) and ensure pH is >12. Use

    
    :Isopropanol (3:1) for extraction if DCM fails.
    

Analytical Data Reference

When analyzing your crude mixture, use these expected shifts to identify your species.

Species1H NMR Characteristic (Bridgehead)Polarity (TLC, 10% MeOH/DCM)
Di-Boc

1.45 (s, 18H)
High

(Top)
Mono-Boc (Target)

1.44 (s, 9H), Broad singlet (NH)
Mid

Diamine (Free) No Boc singlet. Broad

peak.[7]
Baseline (stays at origin)

References

  • Selective Mono-Boc Protection of Diamines: Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737–742.

  • Curtius Rearrangement on Bridgehead Carboxylic Acids: Ghosh, A. K., Brindisi, M., & Sarkar, A. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem, 13(22), 2351–2373. (Specifically detailing DPPA usage for hindered acids).

  • General Properties of 1,4-Diaminonorbornane (Dianane): Adler, R. W., et al. (1978). 1,4-Diazabicyclo[2.2.2]octane and 1,4-diaminobicyclo[2.2.1]heptane. Journal of the Chemical Society, Chemical Communications.

Sources

Technical Support Center: Synthesis & Byproduct Analysis of tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Byproduct Analysis & Troubleshooting in Bridgehead Amine Synthesis Target Molecule: tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate (CAS: 1630907-27-5) Audience: Medicinal Chemists, Process Chemists

Part 1: The Synthesis Landscape & "Root Cause" Analysis

The synthesis of tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate presents a unique challenge due to the steric bulk and rigid geometry of the bicyclo[2.2.1]heptane (norbornane) bridgehead carbons. Unlike standard aliphatic amines, bridgehead positions prohibit


 back-side attack and disfavor 

carbocation formation (Bredt's Rule constraints on planarity).

Therefore, the Curtius Rearrangement is the dominant and most reliable synthetic pathway. However, this route is prone to specific "silent" failures leading to difficult-to-separate byproducts.

The Mechanism of Failure: Why Impurities Form

The primary failure mode in this synthesis is the Bridgehead Steric Mismatch .

  • The Isocyanate Bottleneck: Upon thermal rearrangement of the acyl azide, a bridgehead isocyanate is formed.

  • Steric Shielding: The bridgehead position is sterically shielded. The desired nucleophile (tert-butanol) is also bulky.

  • The Kinetic Trap: The reaction rate between the bulky isocyanate and bulky alcohol is slow. This allows trace moisture (highly mobile, small nucleophile) to compete, hydrolyzing the isocyanate to a free amine.

  • Urea Dimerization: The newly formed free amine is a better nucleophile than tert-butanol. It rapidly attacks the remaining isocyanate, forming a symmetric urea dimer—the most persistent impurity in this class of compounds.

Part 2: Visualizing the Impurity Pathways

The following diagram maps the divergence between the Desired Pathway (Green) and the Critical Impurity Pathways (Red).

G Start Start: Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid (Mono-ester) Azide Intermediate: Acyl Azide Start->Azide DPPA, Et3N Isocyanate CRITICAL INTERMEDIATE: Bridgehead Isocyanate Azide->Isocyanate Heat (-N2) BocProduct Product: Boc-Protected Amine Isocyanate->BocProduct + t-BuOH (Slow Kinetics) FreeAmine Byproduct A: Free Amine (Hydrolysis) Isocyanate->FreeAmine + H2O (Fast Kinetics) Water Impurity Source: Trace Moisture Water->FreeAmine Urea Byproduct B: Symmetric Urea Dimer FreeAmine->Urea + Isocyanate (Very Fast)

Figure 1: Mechanistic divergence in Curtius rearrangement at bridgehead carbons. Note the competition between t-BuOH trapping and moisture-induced urea formation.

Part 3: Troubleshooting Guide & Impurity Profiling

This section functions as a diagnostic tool. Match your analytical observation (LCMS/NMR) to the issue below.

Impurity A: The Symmetric Urea Dimer
  • Detection:

    • LCMS: Peak at 2M + 26 (Carbonyl linker) or roughly 2x MW - leaving groups. For the Boc-protected precursor, look for dimers around MW 450-480.

    • NMR: Broad signals in the aromatic/amide region; loss of symmetry resolution.

  • Root Cause: Moisture ingress during the isocyanate rearrangement phase.

  • Corrective Action:

    • Strict Anhydrous Conditions: Flame-dry glassware. Use molecular sieves in the toluene/t-BuOH mixture.

    • Stoichiometry: Ensure a large excess of tert-butanol (solvent quantities, not stoichiometric).

    • Catalysis: Add 5-10 mol% DBTDL (Dibutyltin dilaurate) . This Lewis acid catalyzes the isocyanate-alcohol reaction, favoring the carbamate over the urea [1].

Impurity B: The "Di-Boc" Species
  • Detection:

    • LCMS: Mass corresponds to Product + 100 (Boc group).

    • NMR: Integration of t-butyl singlet is 18H instead of 9H.

  • Root Cause: Loss of regioselectivity if starting from the 1,4-diamine, or hydrolysis of the distal ester during the first Curtius step.

  • Corrective Action:

    • Avoid direct protection of the diamine.

    • Use the Stepwise Curtius Protocol (see Part 4). Ensure the distal ester is stable (methyl/ethyl ester) during the first Curtius reaction.

Impurity C: The "Stalled" Isocyanate[1]
  • Detection:

    • IR Spectroscopy: Strong, sharp peak at ~2270 cm⁻¹ .

    • TLC: Non-polar spot that disappears upon treatment with amine.

  • Root Cause: Steric hindrance prevents tert-butanol from attacking the bridgehead isocyanate, even after reflux.

  • Corrective Action:

    • Temperature: Increase reaction temperature (switch solvent from Toluene to Xylene if needed).

    • Additives: Add DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst to activate the isocyanate.

Part 4: Self-Validating Experimental Protocol

Objective: Synthesis of tert-Butyl (4-(methoxycarbonyl)bicyclo[2.2.1]heptan-1-yl)carbamate (Precursor to target). Note: This protocol focuses on the critical Curtius step where errors occur.

Materials Table
ReagentEquiv.RoleCritical Parameter
4-(methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid1.0SubstrateDry under high vac >4h
DPPA (Diphenylphosphoryl azide)1.1Azide SourceFresh bottle (clear, not yellow)
Triethylamine (TEA)1.2BaseDistilled over CaH2
tert-Butanol20.0Nucleophile/SolventAnhydrous (melted)
TolueneSolventSolventAnhydrous (Na/Benzophenone)
Step-by-Step Methodology
  • Activation (Acyl Azide Formation):

    • Dissolve the mono-acid in anhydrous Toluene (0.1 M) under Argon.

    • Add TEA (1.2 equiv). Cool to 0°C.

    • Add DPPA (1.1 equiv) dropwise.

    • Checkpoint: Stir at 0°C for 1h, then RT for 1h. Monitor by TLC (acid consumption).

  • Rearrangement & Trapping (The Critical Step):

    • Validation: Take an aliquot. IR should show azide peak (~2130 cm⁻¹).

    • Heat the reaction mixture to 80°C for 2 hours.

    • Observation: Evolution of N₂ gas bubbles.[1]

    • In-Situ Check: IR should show Isocyanate peak (~2270 cm⁻¹).

    • Add excess anhydrous tert-butanol (20 equiv) and catalytic DBTDL (5 mol%).

    • Reflux (110°C) overnight (12-16h).

  • Workup & Purification:

    • Cool to RT. Dilute with EtOAc. Wash with 5% citric acid (removes TEA/DPPA byproducts), then sat. NaHCO₃, then Brine.

    • Purification: Silica gel chromatography.

    • Elution Order: Isocyanate (if any) > Boc-Product > Urea Dimer > Free Amine.

Part 5: Diagnostic Decision Tree (Graphviz)

Use this flow to determine your next step when analysis fails.

Troubleshooting Obs Observation: Impure Product CheckMass Check LCMS Mass Obs->CheckMass MassDimer Mass = Dimer/Urea CheckMass->MassDimer 2M+X MassSM Mass = SM (Acid) CheckMass->MassSM M+H MassIso IR Peak 2270 cm-1 CheckMass->MassIso Reaction Stalled SolDimer Action: Dry Solvents, Add DBTDL MassDimer->SolDimer SolSM Action: Check DPPA Quality, Increase Base MassSM->SolSM SolIso Action: Higher Temp, Add DMAP MassIso->SolIso

Figure 2: Rapid diagnostic workflow for Curtius rearrangement failures.

Part 6: Frequently Asked Questions (FAQs)

Q1: Why can't I just react 1,4-diaminobicyclo[2.2.1]heptane with 1 equivalent of Boc anhydride? A: You can, but it is statistically inefficient. Because the molecule is symmetric (C2v or Cs depending on conformer), the reactivity of both amines is identical. You will obtain a statistical mixture of Unreacted (25%), Mono-Boc (50%), and Di-Boc (25%). Separating the Mono-Boc from the Di-Boc is often difficult due to similar polarity on silica [2].

Q2: My reaction turned into a solid gel during the heating step. What happened? A: This is likely the Urea Polymerization . If you are doing a double Curtius on the di-acid without sufficient dilution, the diamine formed can react with the di-isocyanate to form a polyurea network. Always keep concentration below 0.1 M for bifunctional substrates.

Q3: Can I use Hofmann rearrangement instead? A: Yes. The Hofmann rearrangement (Amide + PhI(OAc)2 or Br2/NaOH) is a valid alternative. However, for bridgehead amides, the Hofmann rearrangement can sometimes be sluggish or require oxidative conditions that might be incompatible if you have other sensitive groups. The Curtius route is generally preferred for installing Boc groups directly [3].

References

  • Lebel, H., & Leogane, O. (2005).[2] Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement. Organic Letters, 7(19), 4107–4110.

  • Krow, G. R. (1981). The Synthesis of Bridgehead Nitrogen Heterocycles. Tetrahedron, 37(15), 2697-2724.
  • Organic Chemistry Portal. (n.d.). Curtius Rearrangement.

  • ChemicalBook. (2025).[3] tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate - Product Properties.

Sources

Managing the reactivity of the bridgehead amine in derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bridgehead Amine Derivatization Senior Application Scientist Desk | Internal Knowledge Base[1]

Introduction: The Bridgehead Paradox

Welcome to the Advanced Synthesis Support Center. If you are here, you are likely struggling with a bridgehead amine (e.g., 1-adamantylamine, bicyclo[1.1.1]pentan-1-amine, or bicyclo[2.2.2]octan-1-amine).

The Core Challenge: Bridgehead amines present a deceptive reactivity profile. While they are often more basic than their acyclic counterparts due to high


-character hybridization (especially in BCP systems), they are kinetically crippled by steric shielding  and Bredt’s Rule constraints .[1] They cannot planarize to accommodate transition states that require 

-like geometry, and the bulk of the bicyclic cage blocks the trajectory of incoming electrophiles.

This guide moves beyond standard "textbook" conditions (which usually fail) and provides high-energy, forcing protocols validated for these specific substrates.

Module 1: Amide Coupling (The "Gold Standard" Protocol)

Issue: Standard coupling reagents (EDC/NHS, HBTU) yield <10% conversion or recovered starting material.[1] Diagnosis: The activated ester formed by EDC/NHS is not electrophilic enough to overcome the steric wall of the bridgehead amine. The reaction stalls at the intermediate stage.

The Solution: The Acid Chloride Method

We must bypass the "active ester" equilibrium entirely and use a high-energy acyl chloride intermediate. This drives the reaction via enthalpy rather than relying on a favorable transition state geometry.[1]

Protocol 1.1: High-Force Acylation

  • Activation: Convert your carboxylic acid to the acid chloride using Oxalyl Chloride (2.0 equiv) and catalytic DMF (1-2 drops) in dry DCM.[1] Stir for 1-2 hours until gas evolution ceases.

    • Why: Thionyl chloride (

      
      ) is often too harsh for complex substrates; Oxalyl chloride is milder but equally effective.[1]
      
  • Evaporation: Remove solvent and excess oxalyl chloride completely (high vacuum).

    • Critical: Residual oxalyl chloride will react with your amine to form isocyanates or ureas.[1]

  • Coupling: Redissolve the acid chloride in DCM. Add the Bridgehead Amine (1.1 equiv) and Pyridine (3.0 equiv) or DIPEA .[1]

    • Catalyst: Add 10 mol% DMAP (4-Dimethylaminopyridine).[1]

    • Why DMAP? It forms a highly electrophilic N-acylpyridinium intermediate that is less sterically demanding than the acid chloride itself, acting as a "shuttle" to transfer the acyl group to the hindered amine.

Data Comparison: Coupling Reagents for 1-Adamantylamine

Reagent SystemConversion (12h)Mechanism Note
EDC / HOBt< 5%Steric clash prevents attack on active ester.
HATU / DIPEA45 - 60%Better, but HOAt ester is still bulky.[1]
Acid Chloride / DMAP > 95% N-acylpyridinium intermediate bypasses steric bulk.
T3P (Propylphosphonic anhydride)20 - 30%Too slow for bridgehead amines; requires heat.[1]

Module 2: Reductive Amination (The Titanium Protocol)

Issue: Reaction with a ketone/aldehyde fails to form the amine; only alcohol (from direct reduction of ketone) or starting material is observed. Diagnosis: Bridgehead amines are too bulky to form the hemiaminal/imine intermediate under standard equilibrium conditions.[1] Sodium triacetoxyborohydride (


) is too weak to reduce the trace amount of imine formed.
The Solution: Titanium(IV) Isopropoxide Dehydration

We use


 as a Lewis acid and water scavenger to force the equilibrium toward the imine (or titanated imine species) before adding the reducing agent.

Protocol 2.1: Ti-Mediated Reductive Amination

  • Imine Formation (The Bottleneck):

    • Mix Ketone (1.0 equiv) and Bridgehead Amine (1.2 equiv) in neat Titanium(IV) isopropoxide (

      
      , 2.0 equiv).
      
    • Note: If the mixture is too viscous, use minimal THF.[1]

    • Stir at ambient temperature for 6–12 hours.

    • Checkpoint: The solution often turns yellow/orange, indicating imine/titanium complex formation.[1]

  • Reduction:

    • Dilute with ethanol or methanol (critical for solubilizing the borohydride).[1]

    • Add Sodium Borohydride (

      
      , 2.0 equiv) cautiously.[1]
      
    • Why not Cyanoborohydride? You need the stronger reducing power of

      
       because the bridgehead imine is sterically shielded.
      
  • Quench (The "White Sludge" Step):

    • Add water.[1] A massive white precipitate (

      
      ) will form.[1]
      
    • Filter through Celite.[1] Wash the cake thoroughly with EtOAc.

Module 3: C-N Cross-Coupling (Buchwald-Hartwig)

Issue: Palladium catalysis yields no product. Diagnosis: The catalytic cycle breaks at the Amine Coordination step.[1] The bulky bridgehead amine cannot approach the Pd(II) center to displace the halide or ligand.

The Solution: Sterically Demanding Ligands & Pre-Catalysts

You must use "Third Generation" Buchwald precatalysts with ligands designed specifically for primary aliphatic amines.[1]

Visualizing the Workflow:

G Start Bridgehead Amine (e.g., Adamantyl, BCP) Target Target Structure? Start->Target Amide Amide Bond Target->Amide Alkyl Alkyl Amine (Reductive Amination) Target->Alkyl Aryl Aryl Amine (C-N Coupling) Target->Aryl AcidCl Use Acid Chloride + DMAP (Avoid EDC/NHS) Amide->AcidCl Steric Bulk High TiProtocol Ti(OiPr)4 Protocol (Force Imine Formation) Alkyl->TiProtocol Standard NaBH(OAc)3 Fails PdCat Pd-Catalysis (Buchwald-Hartwig) Aryl->PdCat Ligand Ligand: BrettPhos or RuPhos Precatalyst: Pd-G3/G4 PdCat->Ligand Crucial Selection

Figure 1: Decision Matrix for Bridgehead Amine Derivatization. Select the pathway based on the target bond type.

Protocol 3.1: The BrettPhos System

  • Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines).[1]

  • Source: Use the BrettPhos Pd G3 or G4 precatalyst.[1]

    • Why: These precatalysts generate the active Pd(0) species immediately upon base exposure, preventing the catalyst from dying before the difficult oxidative addition occurs.

  • Base: NaOtBu (Sodium tert-butoxide).[1]

    • Why: A strong, bulky base is required to deprotonate the amine once coordinated.[1] Weak bases like carbonate often fail here.[1]

  • Solvent: Dioxane or Toluene at 80-100°C.

FAQ: Troubleshooting Specific Scenarios

Q: I am working with Bicyclo[1.1.1]pentan-1-amine (BCP-amine). Is it as unreactive as adamantane? A: No, it is actually more reactive in some contexts, but still tricky. BCP-amine has high


-character (approx. 30% 

vs 25% for

), making it more acidic (

) and less nucleophilic than a standard alkyl amine, but the steric bulk is "swept back" compared to adamantane.
  • Tip: For BCP, you can sometimes use HATU, but if it fails, switch immediately to the Acid Chloride method described in Module 1.

Q: My reductive amination turned into a solid gel and I can't stir it. A: This is common with


.[1]
  • Fix: Add dry THF dropwise until fluidity is restored.[1] Do not add alcohol until the reduction step, or you will quench the titanium Lewis acid prematurely.

Q: Can I use nucleophilic substitution (


) to attach a bridgehead amine to an alkyl halide? 
A:  Generally, NO .[1]
Bridgehead amines are poor nucleophiles for 

due to steric hindrance.[1] The alkyl halide will likely undergo elimination (E2) caused by the basicity of the amine before substitution occurs. Always prefer Reductive Amination (Module 2) for creating alkyl-amine bonds.[1]

References

  • Reactivity of Bridgehead Amines (BCP): Measom, N. D., et al.[1] "The reactivity of bicyclo[1.1.1]pent-1-yl amine." Angewandte Chemie International Edition, 2011.[1] Link

  • Titanium Reductive Amination: Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1] Journal of Organic Chemistry, 1990.[1] Link

  • Buchwald-Hartwig for Hindered Amines: Surry, D. S., & Buchwald, S. L.[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.[1] Link

  • Acid Chloride Activation: Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling."[1] Tetrahedron, 2005.[1] Link

Sources

Long-term storage and handling of tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate (CAS: 1630907-27-5). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth information, troubleshooting advice, and frequently asked questions (FAQs) to ensure the successful long-term storage, handling, and application of this versatile bicyclic carbamate derivative.

Core Compound Characteristics

Tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate is a key intermediate in pharmaceutical research, valued for its rigid bicyclo[2.2.1]heptane (norbornane) core. This structure imparts conformational constraint, a desirable feature in the design of bioactive molecules. The molecule possesses a primary amino group at the 4-position and a tert-butoxycarbonyl (Boc)-protected amino group at the 1-position.[1]

Molecular Structure:

Caption: Chemical structure of tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate.

Frequently Asked Questions (FAQs): Storage and Handling

Proper storage and handling are paramount to maintaining the integrity and reactivity of tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate.

Q1: What are the ideal long-term storage conditions for this compound?

A1: For optimal long-term stability, the compound should be stored in a cool, dry place.[1] Many suppliers recommend storage at 2-8°C, protected from light.[2] It is crucial to keep the container tightly sealed to prevent moisture absorption and potential degradation.[3] Some sources also suggest storing under an inert atmosphere.[4][5]

Parameter Recommended Condition Rationale
Temperature 2-8°C or Room Temperature (in a desiccator)Minimizes potential thermal degradation.
Atmosphere Inert (e.g., Argon, Nitrogen)Protects against atmospheric moisture and CO₂.
Light Amber vial or stored in the darkPrevents potential photolytic degradation.
Container Tightly sealedPrevents moisture ingress.

Q2: Is this compound sensitive to air or moisture?

A2: While the Boc protecting group is generally stable, the primary amine can react with atmospheric carbon dioxide to form a carbamate salt. More critically, the Boc group's lability in the presence of acid means that absorbed moisture can, over time and in the presence of acidic impurities, contribute to slow hydrolysis. Therefore, minimizing exposure to air and moisture is a critical preventative measure.

Q3: What personal protective equipment (PPE) should I use when handling this compound?

A3: Standard laboratory PPE is required. This includes safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[3][6] If there is a risk of generating dust, use a fume hood or a ventilated enclosure.[3] The compound may cause skin and eye irritation.[1][7]

Q4: How should I properly weigh and dispense the compound?

A4: Due to its potential sensitivity to moisture, it is best to handle the compound in a low-humidity environment, such as a glove box or under a stream of dry inert gas. If this is not possible, allow the container to equilibrate to room temperature before opening to prevent condensation. Weigh the desired amount quickly and reseal the container promptly.

Troubleshooting Guide: Experimental Applications

This section addresses common issues that may arise during the use of tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate in chemical synthesis.

Q5: I am seeing incomplete Boc deprotection. What are the likely causes and solutions?

A5: Incomplete Boc deprotection is a frequent challenge. The stability of the Boc group is highly dependent on the reaction conditions.[8]

  • Insufficient Acid Strength or Stoichiometry: The Boc group is cleaved under acidic conditions.[9] If the reaction is sluggish, the acid may be too weak, or the stoichiometry may be insufficient, especially if other basic groups are present in the molecule.

    • Solution: Increase the concentration of the acid (e.g., trifluoroacetic acid (TFA) or HCl in an organic solvent) or consider a stronger acid. Ensure at least a stoichiometric amount of acid is used relative to all basic sites.[10]

  • Steric Hindrance: The rigid bicyclic structure can sterically hinder the approach of the acid to the carbamate.

    • Solution: Increase the reaction temperature or prolong the reaction time. However, monitor for potential side reactions.

  • Poor Solubility: If the starting material is not fully dissolved, the reaction will be heterogeneous and likely incomplete.

    • Solution: Choose a solvent system in which the substrate is fully soluble. Common solvents for Boc deprotection include dichloromethane (DCM), dioxane, and ethyl acetate.[11]

Q6: My reaction is showing unexpected side products. What could be happening?

A6: The formation of side products can often be traced back to the reactivity of the unprotected primary amine or instability of the deprotected product.

  • Reaction with Electrophiles: The free primary amine is nucleophilic and can react with electrophiles present in the reaction mixture (e.g., solvents, impurities).

    • Solution: Ensure all reagents and solvents are pure and inert. If the desired reaction is at the Boc-protected amine (after deprotection), consider performing the deprotection and subsequent reaction in a one-pot procedure to minimize the lifetime of the free diamine.

  • Intramolecular Reactions: Depending on the reaction conditions and the other functional groups present, the free amine could potentially participate in intramolecular cyclizations or rearrangements.

    • Solution: Carefully analyze the structure of the side products to understand the reaction pathway. This may necessitate a change in the synthetic strategy, such as protecting the primary amine with an orthogonal protecting group.

Troubleshooting Workflow for Boc Deprotection

start Incomplete Boc Deprotection check_acid Check Acid Strength & Stoichiometry start->check_acid increase_acid Increase Acid Concentration/Stoichiometry check_acid->increase_acid Insufficient check_solubility Check Substrate Solubility check_acid->check_solubility Sufficient success Complete Deprotection increase_acid->success change_solvent Change Solvent System check_solubility->change_solvent Poor check_temp_time Check Reaction Temperature & Time check_solubility->check_temp_time Good change_solvent->success increase_temp_time Increase Temperature/Time check_temp_time->increase_temp_time Low/Short check_temp_time->success Optimal increase_temp_time->success

Caption: Decision tree for troubleshooting incomplete Boc deprotection.

Experimental Protocol: Standard Boc Deprotection

This protocol provides a general procedure for the removal of the Boc protecting group from tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate.

Materials:

  • tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

Procedure:

  • Dissolve tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate (1 equivalent) in anhydrous DCM (approximately 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA (5-10 equivalents) to the stirred solution. The addition should be done dropwise to control any potential exotherm.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

  • Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid. Caution: CO₂ evolution may cause pressure buildup in the separatory funnel.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product.

References

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Compounds Derived from tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Bicyclo[2.2.1]heptane Scaffold - A Rigid Framework for Biological Exploration

In the landscape of medicinal chemistry, the quest for novel molecular architectures that can effectively interact with biological targets is perpetual. The bicyclo[2.2.1]heptane, or norbornane, scaffold has emerged as a particularly intriguing structural motif. Its inherent rigidity and three-dimensional character offer a distinct advantage over planar aromatic systems, providing a fixed orientation of substituents for precise interactions with protein binding pockets. This guide focuses on the biological activities of compounds derived from tert-butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate, a key building block that facilitates the synthesis of a diverse array of bioactive molecules. We will explore a comparative analysis of its derivatives, delving into their antiviral and anticancer properties with supporting experimental data and detailed protocols.

The strategic importance of tert-butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate lies in its protected amine functionality. The tert-butoxycarbonyl (Boc) group serves as a versatile protecting group, allowing for selective modifications at other positions of the bicyclo[2.2.1]heptane core. Subsequent deprotection of the amine provides a reactive handle for the introduction of various pharmacophores, leading to the generation of compound libraries with diverse biological activities.

Synthetic Strategy: From a Protected Amine to Bioactive Derivatives

The general synthetic approach to novel bioactive compounds from tert-butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate involves a deprotection step followed by functionalization of the resulting primary amine. This amine can be acylated, alkylated, or used in nucleophilic substitution reactions to introduce a wide range of substituents, thereby modulating the compound's physicochemical properties and biological target affinity.

Synthesis_Workflow start tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate deprotection Boc Deprotection (e.g., TFA, HCl) start->deprotection intermediate 4-Aminobicyclo[2.2.1]heptan-1-amine deprotection->intermediate functionalization Functionalization (Acylation, Alkylation, etc.) intermediate->functionalization derivatives Bioactive Derivatives functionalization->derivatives

Caption: General synthetic workflow from the protected carbamate to bioactive derivatives.

Comparative Analysis of Biological Activities

This section provides a comparative overview of the antiviral and anticancer activities of various derivatives synthesized from the bicyclo[2.2.1]heptane scaffold.

Antiviral Activity: Nucleoside Analogs with a Bicyclic Core

A promising avenue of research has been the incorporation of the bicyclo[2.2.1]heptane moiety as a carbocyclic sugar mimic in nucleoside analogs. This strategy has yielded compounds with significant antiviral activity against a range of viruses.

A study on 1'-homocarbocyclic nucleoside analogs, where the bicyclo[2.2.1]heptane fragment serves as the glycoside moiety, has demonstrated notable efficacy against Herpes Simplex Virus-1 (HSV-1), influenza virus, and coxsackievirus B4.[1] The rigid bicyclic scaffold likely enforces a favorable conformation for interaction with viral enzymes, such as polymerases or proteases.

Table 1: Comparative Antiviral Activity of Bicyclo[2.2.1]heptane Nucleoside Analogs

Compound IDVirusAssayEC₅₀ (µg/mL)Cytotoxicity (CC₅₀ in µg/mL)Selectivity Index (SI = CC₅₀/EC₅₀)
Xa Influenza A (H1N1)Plaque ReductionLow>100High
Xb Influenza A (H3N2)Plaque ReductionLow>100High
Xc Coxsackievirus B4CPE Reduction0.684.5141

EC₅₀ (50% effective concentration) is the concentration of a drug that gives half-maximal response. CC₅₀ (50% cytotoxic concentration) is the concentration of a drug that kills 50% of the cells. CPE (Cytopathic Effect) Reduction Assay.

The data indicates that compound Xc is particularly potent against coxsackievirus B4, with a high selectivity index, suggesting a favorable therapeutic window.[1] The low toxicity of compounds Xa and Xb against influenza viruses also highlights the potential of this scaffold in developing safe and effective antiviral agents.[1]

Anticancer Activity: Targeting Tumor Progression and Metastasis

Derivatives of the bicyclo[2.2.1]heptane scaffold have also been investigated for their potential as anticancer agents, with promising results in inhibiting cancer cell proliferation and metastasis.

One notable example is a series of N,N'-diarylsquaramides containing a bicyclo[2.2.1]heptane moiety, which have been identified as selective antagonists of the CXCR2 chemokine receptor.[2][3] CXCR2 plays a crucial role in tumor angiogenesis and metastasis, making it an attractive target for cancer therapy.[3] The rigid bicyclic structure in these compounds is thought to be critical for their high affinity and selectivity for the CXCR2 receptor.[2]

Furthermore, the 1,4-bis(2'-chloroethyl)-1,4-diazabicyclo[2.2.1]heptane dication has shown remarkable antineoplastic activity in various murine cancer models.[4] This compound demonstrated a curative response against P-388 lymphocytic leukemia, colon 26, and CD8F1 mammary tumors.[4]

Table 2: Comparative Anticancer Activity of Bicyclo[2.2.1]heptane Derivatives

Compound IDCancer Target/ModelAssayIC₅₀ (nM)
Compound 2e CXCR2 ReceptorRadioligand Binding48
1,4-bis(2'-chloroethyl)-1,4-diazabicyclo[2.2.1]heptane dication P-388 Lymphocytic Leukemiain vivoSignificant Activity

IC₅₀ (50% inhibitory concentration) is the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function.

The potent CXCR2 antagonism of Compound 2e (IC₅₀ = 48 nM) underscores the potential of this scaffold in developing targeted anti-metastatic agents.[3]

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the scientific integrity and reproducibility of the findings presented, this section provides detailed, step-by-step methodologies for the key assays used to evaluate the antiviral and anticancer activities of the bicyclo[2.2.1]heptane derivatives.

Antiviral Activity: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in virus-induced plaques in a cell culture.[5][6]

Plaque_Reduction_Assay A 1. Seed host cells in multi-well plates B 2. Prepare serial dilutions of test compound A->B C 3. Pre-incubate virus with compound dilutions B->C D 4. Infect cell monolayers with virus-compound mixture C->D E 5. Adsorption period (e.g., 1 hour at 37°C) D->E F 6. Remove inoculum and overlay with semi-solid medium containing compound E->F G 7. Incubate until plaques are visible (2-5 days) F->G H 8. Fix and stain cells (e.g., with crystal violet) G->H I 9. Count plaques and calculate % inhibition H->I J 10. Determine EC₅₀ value I->J

Caption: Workflow for the Plaque Reduction Assay.

Detailed Protocol:

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero cells for HSV-1) into 24-well plates at a density that will form a confluent monolayer within 24 hours.

  • Compound Dilution: Prepare a series of dilutions of the test compound in a suitable cell culture medium.

  • Virus Preparation: Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units (PFU) per well).

  • Infection: Remove the culture medium from the cell monolayers and infect the cells with the virus-compound mixture. Include a virus-only control and a cell-only control.

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.

  • Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayers with a semi-solid medium (e.g., containing agarose or methylcellulose) containing the respective concentrations of the test compound.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days).

  • Staining: Once plaques are visible, fix the cells (e.g., with 10% formalin) and stain with a solution such as 0.1% crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control. The EC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.[7]

Anticancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]

MTT_Assay A 1. Seed cancer cells in 96-well plates B 2. Allow cells to adhere overnight A->B C 3. Treat cells with serial dilutions of test compound B->C D 4. Incubate for a defined period (e.g., 48-72 hours) C->D E 5. Add MTT solution to each well D->E F 6. Incubate for 2-4 hours to allow formazan formation E->F G 7. Solubilize formazan crystals (e.g., with DMSO) F->G H 8. Measure absorbance at ~570 nm G->H I 9. Calculate % cell viability H->I J 10. Determine IC₅₀ value I->J

Caption: Workflow for the MTT Cell Viability Assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[9]

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for a predetermined time (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[10][11]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC₅₀ value is determined by plotting cell viability against the compound concentration.

Conclusion and Future Directions

The derivatives of tert-butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate represent a versatile class of compounds with significant potential in the development of novel antiviral and anticancer therapeutics. The rigid bicyclo[2.2.1]heptane scaffold provides a unique three-dimensional framework that can be strategically functionalized to achieve high potency and selectivity for various biological targets. The comparative data presented in this guide highlights the promising activities of nucleoside analogs against viral infections and CXCR2 antagonists in combating cancer metastasis.

Future research in this area should focus on expanding the structure-activity relationship (SAR) studies to further optimize the potency and pharmacokinetic properties of these compounds. The detailed experimental protocols provided herein offer a robust foundation for the continued evaluation and development of this promising class of molecules. The exploration of novel derivatives and their evaluation against a broader range of biological targets will undoubtedly unlock new therapeutic opportunities.

References

  • Ilies, M., et al. (2020). New HSV-1 Anti-Viral 1′-Homocarbocyclic Nucleoside Analogs with an Optically Active Substituted Bicyclo[2.2.1]heptane Fragment as a Glycoside Moiety. Molecules, 25(1), 189. [Link]

  • Weis, R., et al. (2004). New 4-aminobicyclo[2.2.2]octane derivatives and their activities against Plasmodium falciparum and Trypanosoma b. rhodesiense. European Journal of Pharmaceutical Sciences, 21(2-3), 227-234. [Link]

  • Wang, Y., et al. (2018). Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide CXCR2 selective antagonists as anti-cancer metastasis agents. MedChemComm, 9(5), 876-881. [Link]

  • Kubica, K. P., et al. (2017). SYNTHESIS AND ANTICANCER ACTIVITY EVALUATION OF NOVEL DERIVATIVES OF 7-AMINO-4-METHYLQUINOLIN-2(1H)-ONE. Acta Poloniae Pharmaceutica, 74(3), 833-842. [Link]

  • Cristea, M., et al. (2019). New carbocyclic nucleoside analogues with a bicyclo[2.2.1]heptane fragment as sugar moiety; Synthesis, X-ray crystallography and anticancer activity. ResearchGate. [Link]

  • Di Mola, A., et al. (2019). Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol−4-yl-Methylaniline Derivatives. Frontiers in Chemistry, 7, 243. [Link]

  • Wang, Y., et al. (2018). Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide CXCR2 selective antagonists as anti-cancer metastasis agents. RSC Publishing. [Link]

  • Sharypova, M. A., et al. (2023). Design, synthesis and antiviral evaluation of novel conjugates of the 1,7,7-trimethylbicyclo[2.2.1]heptane scaffold and saturated N-heterocycles via 1,2,3-triazole linker. Archiv der Pharmazie, 356(12), e2300549. [Link]

  • Ilies, M., et al. (2019). New carbocyclic nucleoside analogues with a bicyclo[2.2.1]heptane fragment as sugar moiety; Synthesis, X-ray crystallography and anticancer activity. ResearchGate. [Link]

  • Acar, Ç., et al. (2022). Novel Tricyclo[4.2.1]Nonane and Bicyclo[2.2.1]Heptane Derivatives: Synthesis, in Vitro Biological Activities and in Silico Studies. ChemistrySelect, 7(1). [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Drew, W. L., et al. (1995). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Journal of Clinical Microbiology, 33(7), 1851-1854. [Link]

  • Sharypova, M. A., et al. (2023). (PDF) Design, synthesis and antiviral evaluation of novel conjugates of the 1,7,7-trimethylbicyclo[2.2.1]heptane scaffold and saturated N-heterocycles via 1,2,3-triazole linker. ResearchGate. [Link]

  • American Society for Microbiology. (2024). HSV Antiviral Testing: Plaque Reduction Assays and Sequencing Options. YouTube. [Link]

  • Brandänge, S., et al. (1993). Enantiospecific synthesis of the (4R)-1-azabicyclo[2.2.1]heptane ring system. Journal of the Chemical Society, Perkin Transactions 1, (13), 1479-1482. [Link]

  • Berridge, M. V., et al. (2005). The MTT assay is a sensitive measure of cellular proliferation. Nature Protocols, 1(1), 151-155. [Link]

  • Wang, Y., et al. (2018). Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide CXCR2 selective antagonists as anti-cancer metastasis agents. ResearchGate. [Link]

  • Creative Diagnostics. (n.d.). Plaque Reduction Assay. [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. [Link]

  • Pettit, G. R., et al. (1979). Antineoplastic Agents LXIV: 1,4-Bis(2'-chloroethyl)-1,4-diazabicyclo[2.2.1]heptane Dihydrogen Dimaleate. Journal of Pharmaceutical Sciences, 68(12), 1539-1542. [Link]

  • Emery, S. L. (2021). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. Viruses, 13(7), 1253. [Link]

  • Li, Z., et al. (2023). Synthesis of Bicyclo[2.2.1]Heptanes via Pyridine-Boronyl Radical-Catalyzed [2π + 2σ] Cycloaddition. The Journal of Organic Chemistry, 88(19), 13549-13559. [Link]

  • Antonini, I., et al. (2000). N4-(ω-Aminoalkyl)-1-[(ω-aminoalkyl)amino]-4-acridinecarboxamides: Novel, Potent, Cytotoxic, and DNA-Binding Agents. Journal of Medicinal Chemistry, 43(25), 4801-4805. [Link]

Sources

Comparative analysis of rigid versus flexible linkers in PROTACs.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Linkerology" Dilemma

In the rational design of Proteolysis Targeting Chimeras (PROTACs), the linker is no longer viewed merely as a passive connector but as a critical determinant of thermodynamic stability, degradation kinetics, and physicochemical properties. This guide provides a comparative analysis of Flexible (e.g., PEG, alkyl chains) versus Rigid (e.g., piperazine, bicyclic, alkyne) linkers.[1]

While flexible linkers offer synthetic tractability and rapid library generation, they often suffer from poor oral bioavailability and low metabolic stability. Rigid linkers, conversely, reduce the entropic penalty of ternary complex formation and enhance permeability, but require precise structural insights to avoid "unproductive geometries."

Mechanistic Comparison: Thermodynamics & Kinetics

The fundamental difference between rigid and flexible linkers lies in their impact on the Gibbs Free Energy (


)  of ternary complex formation:


Flexible Linkers (The "Fishing Line" Model)
  • Mechanism: Rely on "induced fit." The linker acts as a disordered chain that samples a vast conformational space to allow the Warhead and E3 Ligand to find their binding pockets.

  • Entropic Cost (

    
    ):  High. Upon binding, the flexible chain loses significant degrees of freedom (conformational entropy), resulting in a large entropic penalty.
    
  • Cooperativity (

    
    ):  Often neutral (
    
    
    
    ) or negative. The linker rarely contributes stabilizing enthalpy (
    
    
    ) to the complex.
Rigid Linkers (The "Key" Model)
  • Mechanism: Rely on "pre-organization."[2][3] The linker locks the PROTAC into a bioactive conformation that mimics the bound state.

  • Entropic Cost (

    
    ):  Low. Because the molecule is already constrained, the loss of entropy upon binding is minimal.
    
  • Cooperativity (

    
    ):  Potential for high positive cooperativity (
    
    
    
    ). A rigid linker can position the POI and E3 ligase to maximize de novo protein-protein interactions (PPIs).[]
Visualization: Thermodynamic Landscape

G Unbound Unbound PROTAC (In Solution) Flex_State Flexible Linker (High Entropy) Unbound->Flex_State synthesis Rigid_State Rigid Linker (Pre-organized) Unbound->Rigid_State design Flex_Complex Ternary Complex (High Entropic Penalty) Flex_State->Flex_Complex Binding (High ΔS loss) Rigid_Complex Ternary Complex (Low Entropic Penalty) Rigid_State->Rigid_Complex Binding (Low ΔS loss)

Figure 1: Thermodynamic impact of linker rigidity. Rigid linkers minimize entropy loss during ternary complex formation, favoring stability.[2]

Comparative Performance Analysis

Table 1: Physicochemical & Pharmacokinetic Properties
FeatureFlexible Linkers (PEG/Alkyl)Rigid Linkers (Piperazine/Click)Impact on Drug Development
Permeability Low . Long PEG chains increase Topological Polar Surface Area (TPSA).High . Rigid scaffolds (e.g., piperidines) lower TPSA and reduce rotatable bonds.Rigid linkers are essential for Oral Bioavailability .
Metabolic Stability Low .[5] Susceptible to oxidative metabolism (e.g., CYP450 oxidation of ether/alkyl chains).High . Saturated heterocycles and triazoles are metabolically robust.[6]Rigid linkers extend Half-life (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

)
.
Solubility High .[7] PEGs are excellent solubilizers.[6]Variable . Requires careful incorporation of polar heteroatoms (N, O) to maintain solubility.Flexible linkers are preferred for IV formulations; Rigid for oral.
Synthesis High . Modular, commercially available bifunctional linkers.[7]Low . Often requires custom multi-step synthesis or "Click" chemistry.Flexible linkers accelerate Hit Discovery .
Table 2: Pharmacodynamic Metrics ( , , Selectivity)
MetricFlexible LinkersRigid LinkersScientific Rationale
Potency (

)
Good (nM range), but often driven by affinity of warheads alone.Superior (often sub-nM). Driven by positive cooperativity and stable ternary complexes.Rigid linkers maximize

of ubiquitination.
Efficacy (

)
High (

), provided the linker is long enough to prevent steric clash.
High, but binary (All-or-Nothing). If geometry is wrong,

.
Rigid linkers require structural validation (PDB).[7]
Selectivity Low . "Slop" in the chain allows binding to homologous isoforms (e.g., CDK4 vs CDK6).High . Constrained geometry acts as a "selectivity filter," preventing off-target ternary complexes.[3]Critical for targeting conserved kinase families.

Case Studies in Linker Evolution

Case A: The Bioavailability Breakthrough (ARV-110/471 Precursors)

Early androgen receptor (AR) degraders utilized long, flexible PEG linkers. While potent in vitro, these compounds failed in PK studies due to rapid metabolism and poor permeability.

  • Optimization: Replacing the PEG chain with a rigid 4-phenyl-piperidine scaffold.

  • Result: The rigid linker reduced the number of rotatable bonds and TPSA, enabling oral bioavailability while maintaining degradation potency (

    
     nM). This strategy is now a gold standard for oral PROTACs.
    
Case B: The Selectivity Switch (Kinase Degraders)

In a study targeting BTK (Bruton's Tyrosine Kinase), flexible linkers resulted in the degradation of multiple off-target kinases with similar binding pockets.

  • Optimization: Introduction of a rigid proline-derived linker.

  • Result: The rigid linker prevented the formation of productive ternary complexes with off-targets (due to steric clashes in the E3-ligase interface) but perfectly accommodated BTK. This shifted the profile from a "pan-degrader" to a "selective degrader."

Experimental Protocol: Linker Rigidification Workflow

This workflow describes the transition from a flexible "hit" to a rigid "lead."

Phase 1: "Linker Scanning" (Flexible)

Objective: Determine the minimum and maximum productive distance between Warhead and E3 ligand.

  • Library Synthesis: Synthesize a library of 6–10 PROTACs using linear alkyl/PEG linkers of increasing length (e.g., 2 to 16 atoms).

  • Degradation Assay (HiBiT/Western): Treat cells for 24h. Plot

    
     vs. Linker Length.
    
  • Output: Identify the "Goldilocks Zone" (e.g., 12–14 Å separation required).

Phase 2: "Conformational Locking" (Rigid)

Objective: Improve PK and Selectivity by freezing the bioactive conformation.

  • Modeling/Docking: If a crystal structure (POI-Linker-E3) is unavailable, perform protein-protein docking using the flexible hit as a constraint.

  • Scaffold Selection: Replace the flexible chain with rigid motifs that match the calculated distance and vector:

    • Linear distance: Alkynes, Piperazines.[1][2][3]

    • Turns/Kinks: Prolines, meta-substituted aromatics.

  • Synthesis: Generate 3–5 rigid analogs.

  • Ternary Complex Assay (TR-FRET): Measure the Cooperativity Factor (

    
    ).
    
    • 
      .
      
    • Target:

      
       (Positive cooperativity).
      
Visualization: Optimization Workflow

Workflow Step1 Step 1: Flexible Scanning (PEG 2-8 units) Step2 Identify 'Goldilocks Length' (e.g., 12 Angstroms) Step1->Step2 Western Blot Data Step3 Structural Modeling (Docking/X-ray) Step2->Step3 Vector Analysis Step4 Rigid Scaffold Design (Piperazines, Alkynes) Step3->Step4 Virtual Screening Step5 Validation (PK & Selectivity) Step4->Step5 TR-FRET & Caco-2 Step5->Step3 If low cooperativity

Figure 2: Iterative workflow for evolving flexible PROTAC hits into rigid, drug-like candidates.

Conclusion & Recommendations

  • Use Flexible Linkers When: You are in the initial "Hit Finding" phase, have no structural data on the ternary complex, or are targeting an easily accessible surface lysine where orientation is less critical.

  • Use Rigid Linkers When: You need Oral Bioavailability , require high Isoform Selectivity , or observe a "hook effect" (rigid linkers often mitigate this by disfavoring binary binding).

Final Verdict: The industry trend is shifting decisively toward rigid linkers (or "linker-less" molecular glues) for clinical candidates, while flexible linkers remain the workhorse of chemical biology tool discovery.

References

  • Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B.

  • Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.

  • Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Journal of Medicinal Chemistry.

  • The Great Divide: Flexible vs. Rigid Linkers in PROTAC Performance. BenchChem.

  • How to Improve PROTACs' Oral Bioavailability. WuXi AppTec.

Sources

The Bicyclo[2.2.1]heptane Moiety: A Scaffold for Enhancing Drug Pharmacokinetics

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the intricate landscape of drug discovery and development, the pharmacokinetic profile of a lead compound is a critical determinant of its therapeutic success. The bicyclo[2.2.1]heptane, or norbornane, a rigid and sterically demanding bridged cyclic hydrocarbon, has emerged as a valuable scaffold in medicinal chemistry. Its incorporation into drug molecules can significantly influence their absorption, distribution, metabolism, and excretion (ADME) properties, often leading to improved pharmacokinetic profiles compared to more flexible, linear, or monocyclic analogues. This guide provides an in-depth comparison of the pharmacokinetic properties of drugs containing the bicyclo[2.2.1]heptane moiety, supported by experimental data and detailed methodologies, to inform and guide researchers in the strategic design of novel therapeutics.

The Structural Advantage: How the Bicyclo[2.2.1]heptane Moiety Influences Pharmacokinetics

The unique three-dimensional structure of the bicyclo[2.2.1]heptane scaffold is the primary driver of its impact on a drug's pharmacokinetic behavior. Its key structural features include:

  • Rigidity and Pre-organization: Unlike flexible aliphatic chains or conformationally mobile cycloalkanes, the bicyclo[2.2.1]heptane moiety locks a portion of the drug molecule into a well-defined conformation. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially increasing potency and selectivity. From a pharmacokinetic perspective, this rigidity can limit the number of available conformations for metabolic enzymes, sometimes leading to increased metabolic stability.

  • Lipophilicity: The hydrocarbon framework of the bicyclo[2.2.1]heptane group increases the lipophilicity of a molecule. This property can enhance membrane permeability and absorption, but it may also increase non-specific binding to plasma proteins and tissues, affecting the volume of distribution and clearance.

  • Steric Hindrance: The bulky nature of the bicyclo[2.2.1]heptane scaffold can shield adjacent functional groups from metabolic attack by enzymes such as cytochrome P450s. This steric hindrance is a key strategy employed to block or slow down metabolic pathways that would otherwise lead to rapid drug inactivation and clearance.

Comparative Pharmacokinetic Profiles: Data-Driven Insights

The influence of the bicyclo[2.2.1]heptane moiety on pharmacokinetic parameters is best illustrated through comparative data. Here, we examine specific examples of drugs and drug candidates.

Case Study 1: A CXCR2 Antagonist for Cancer Metastasis

A novel N,N'-diarylsquaramide derivative containing a bicyclo[2.2.1]heptane moiety has been identified as a potent and selective CXCR2 antagonist with anti-cancer metastasis potential.[1][2][3][4] In vivo pharmacokinetic studies in rats following oral administration revealed an excellent pharmacokinetic profile.[5][6]

Table 1: Pharmacokinetic Parameters of a Bicyclo[2.2.1]heptane-Containing CXCR2 Antagonist in Rats (10 mg/kg, p.o.)

ParameterValue (Mean ± SD)
Cmax (ng/mL)2863 ± 94
tmax (h)0.33 ± 0.14
t1/2 (h)2.58 ± 0.74
AUC0–t (h·ng/mL)8820 ± 3555
AUC0–inf (h·ng/mL)8940 ± 3455
MRTPO (h)3.43 ± 0.73

These data indicate rapid absorption (low tmax) and high plasma concentrations (Cmax), suggesting good oral bioavailability. The half-life (t1/2) of over 2.5 hours in rats suggests that a favorable dosing regimen could be achieved in humans. Furthermore, this compound demonstrated high stability in simulated gastric and intestinal fluids, as well as in rat and human plasma, although it was less stable in rat and human liver microsomes, indicating that hepatic metabolism is a likely clearance pathway.[5][6]

Case Study 2: Neogliptin vs. Vildagliptin - A Tale of Two Gliptins

The development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes provides another interesting comparison. Neogliptin, a novel DPP-4 inhibitor, incorporates a 2-azabicyclo[2.2.1]heptane moiety.[7][8] It is reported to have superior ADME properties compared to vildagliptin, an established DPP-4 inhibitor that does not contain this bicyclic system.[7][8]

While specific quantitative ADME data for neogliptin are not yet widely published, the claim of superiority suggests potential advantages in areas such as metabolic stability, oral bioavailability, or a more favorable side-effect profile due to altered distribution.[7][8] To provide a baseline for future comparisons, the pharmacokinetic parameters of vildagliptin in humans are presented below.

Table 2: Pharmacokinetic Parameters of Vildagliptin in Healthy Humans (Single Oral Dose)

DoseCmax (ng/mL)tmax (h)t1/2 (h)AUC0-inf (ng·h/mL)
50 mg58.22 ± 11.316.48 ± 3.78~2608.82 ± 159.84
100 mg~1.5-2x 50mg dose1.5 - 2.0~2Dose-proportional increase

Data compiled from multiple sources.[1][5][7][8][9]

Vildagliptin is characterized by rapid absorption and elimination.[1][5] The anticipated improved ADME properties of neogliptin, conferred by the bicyclo[2.2.1]heptane moiety, could translate to a longer half-life, allowing for less frequent dosing, or a different metabolic profile that might reduce the potential for drug-drug interactions.

Experimental Protocols for Assessing Pharmacokinetic Properties

To enable researchers to evaluate the pharmacokinetic properties of their own bicyclo[2.2.1]heptane-containing compounds, this section provides detailed, step-by-step methodologies for key in vitro ADME assays.

Diagram: General Workflow for In Vitro ADME Screening

ADME_Workflow Test_Compound Test Compound Solubility Aqueous Solubility Test_Compound->Solubility Permeability Caco-2 Permeability Test_Compound->Permeability Metabolic_Stability Microsomal Stability Test_Compound->Metabolic_Stability Plasma_Binding Plasma Protein Binding Test_Compound->Plasma_Binding Data_Analysis Data Analysis & PK Prediction Solubility->Data_Analysis Permeability->Data_Analysis Metabolic_Stability->Data_Analysis Plasma_Binding->Data_Analysis

Caption: A typical workflow for in vitro ADME profiling of a test compound.

Caco-2 Permeability Assay for Intestinal Absorption

This assay is the gold standard for predicting in vitro intestinal permeability of drugs.

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells (ATCC® HTB-37™) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[10]

    • Seed Caco-2 cells onto 24-well Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10^4 cells/cm².

    • Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with well-developed tight junctions. Change the medium every 2-3 days.[10]

  • Monolayer Integrity Test:

    • Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer using an epithelial voltohmmeter. TEER values should be >200 Ω·cm² to ensure monolayer integrity.[11][12]

    • Alternatively, assess the permeability of a fluorescent marker with low permeability, such as Lucifer yellow.

  • Transport Experiment:

    • Wash the Caco-2 monolayers with pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS).

    • Apical to Basolateral (A-B) Transport (Absorption): Add the test compound (e.g., at 10 µM) in HBSS to the apical (upper) chamber. Add fresh HBSS to the basolateral (lower) chamber.

    • Basolateral to Apical (B-A) Transport (Efflux): Add the test compound in HBSS to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, collect samples from both the apical and basolateral chambers.

  • Sample Analysis and Data Calculation:

    • Analyze the concentration of the test compound in the collected samples using a suitable analytical method, such as LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 suggests the involvement of active efflux transporters like P-glycoprotein.

Liver Microsomal Stability Assay for Metabolic Clearance

This assay provides an indication of the intrinsic clearance of a compound by hepatic enzymes.

Methodology:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine liver microsomes (e.g., human, rat; 0.5 mg/mL final concentration), phosphate buffer (pH 7.4), and the test compound (e.g., 1 µM final concentration).

  • Initiation and Incubation:

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding a pre-warmed solution of NADPH (1 mM final concentration). For a negative control, add buffer without NADPH.

    • Incubate the reaction mixture at 37°C in a shaking water bath.

  • Time-Point Sampling and Reaction Termination:

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately terminate the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

  • Sample Processing and Analysis:

    • Vortex the samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint): t1/2 = 0.693 / k CLint (µL/min/mg protein) = (0.693 / t1/2) * (1 / [microsomal protein concentration])

Diagram: Workflow for Liver Microsomal Stability Assay

Microsomal_Stability cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis Microsomes Liver Microsomes Preincubation Pre-incubate at 37°C Microsomes->Preincubation Buffer Phosphate Buffer Buffer->Preincubation Compound Test Compound Compound->Preincubation Add_NADPH Add NADPH to start reaction Preincubation->Add_NADPH Incubate Incubate at 37°C with shaking Add_NADPH->Incubate Time_Points Collect aliquots at time points Incubate->Time_Points Quench Quench reaction with cold solvent Time_Points->Quench Centrifuge Centrifuge to pellet protein Quench->Centrifuge LCMS Analyze supernatant by LC-MS/MS Centrifuge->LCMS Data_Analysis Calculate t1/2 and CLint LCMS->Data_Analysis

Caption: Step-by-step workflow for the liver microsomal stability assay.

Plasma Protein Binding Assay

This assay determines the extent to which a drug binds to proteins in the plasma, which affects its distribution and availability to reach its target.

Methodology:

  • Device Preparation:

    • Use a rapid equilibrium dialysis (RED) device, which consists of a Teflon base plate with single-use dialysis inserts. Each insert has two chambers separated by a semi-permeable membrane with an 8 kDa molecular weight cutoff.

  • Sample Preparation:

    • Prepare a stock solution of the test compound.

    • Spike the test compound into plasma (human, rat, etc.) to the desired final concentration.

    • Add the plasma containing the test compound to one chamber of the RED insert (the donor chamber).

    • Add an equal volume of phosphate-buffered saline (PBS) to the other chamber (the receiver chamber).

  • Equilibrium Dialysis:

    • Seal the RED device and incubate it at 37°C on an orbital shaker for a sufficient time to reach equilibrium (typically 4-6 hours).

  • Sample Collection and Analysis:

    • After incubation, collect aliquots from both the plasma and the buffer chambers.

    • To ensure accurate quantification, matrix-match the samples by adding an equal volume of blank plasma to the buffer sample and an equal volume of buffer to the plasma sample.

    • Precipitate the proteins in both sets of samples by adding a cold organic solvent with an internal standard.

    • Centrifuge the samples and analyze the supernatant by LC-MS/MS to determine the concentration of the test compound in each chamber.

  • Data Calculation:

    • Calculate the fraction unbound (fu) using the following equation: fu = Concentration in buffer chamber / Concentration in plasma chamber

    • The percentage of protein binding is calculated as: % Bound = (1 - fu) * 100

Conclusion and Future Perspectives

The incorporation of the bicyclo[2.2.1]heptane moiety is a proven strategy in medicinal chemistry to enhance the pharmacokinetic properties of drug candidates. Its rigid, lipophilic, and sterically hindering nature can lead to improved metabolic stability, favorable absorption, and desirable distribution profiles. The case studies presented in this guide, along with the detailed experimental protocols, provide a framework for researchers to understand and leverage the benefits of this unique scaffold.

As drug discovery continues to tackle increasingly challenging biological targets, the rational design of molecules with optimized pharmacokinetic properties from the outset is paramount. The bicyclo[2.2.1]heptane moiety, with its predictable influence on ADME parameters, will undoubtedly remain a valuable tool in the medicinal chemist's arsenal for creating safer and more effective medicines. Future research should focus on expanding the library of drugs containing this moiety and conducting direct comparative studies to further elucidate the structure-pharmacokinetic relationships.

References

  • Che, J.-X., Wang, Z.-L., Dong, X.-W., Hu, Y.-H., Xie, X., & Hu, Y.-Z. (2018). Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide CXCR2 selective antagonists as anti-cancer metastasis agents. RSC Advances, 8(22), 12061–12065.
  • Sączewski, F., Hudson, A. L., & Gembicka, D. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Pharmaceuticals, 15(3), 273.
  • Che, J.-X., Wang, Z.-L., Dong, X.-W., Hu, Y.-H., Xie, X., & Hu, Y.-Z. (2018). Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide CXCR2 selective antagonists as anti-cancer metastasis agents. RSC Advances, 8(22), 12061–12065.
  • Sączewski, F., Hudson, A. L., & Gembicka, D. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Pharmaceuticals, 15(3), 273.
  • He, Y.-L., Wang, Y., Bullock, J. M., Deacon, S., & Gause-Nilsson, I. (2011). Pharmacokinetics and pharmacodynamics of vildagliptin in healthy Chinese volunteers. Journal of Clinical Pharmacology, 51(1), 50–60.
  • Patel, C. G., Singh, H., & Damle, B. (2021). Clinical pharmacokinetics and pharmacodynamics of vildagliptin 50 mg sustained release tablet formulation in healthy Indian males after single and multiple-dose. Perspectives in Clinical Research, 12(1), 27.
  • Che, J.-X., Wang, Z.-L., Dong, X.-W., Hu, Y.-H., Xie, X., & Hu, Y.-Z. (2018). Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide CXCR2 selective antagonists as anti-cancer metastasis agents. RSC Advances, 8(22), 12061–12065.
  • Guerreiro, A., Isca, V. F., & Ribeiro, V. (2022).
  • Scott, D. O., & Knape, W. A. (2016). The Caco-2 cell line standardization with pharmaceutical requirements and in vitro model suitability for permeability assays. Journal of Pharmaceutical Sciences, 105(8), 2263–2272.
  • Domainex. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Singh, R., & Capila, I. (2024). In silico ADME and Target Prediction Studies of Alogliptin as Drug Molecule.
  • Che, J.-X., Wang, Z.-L., Dong, X.-W., Hu, Y.-H., Xie, X., & Hu, Y.-Z. (2018). Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide CXCR2 selective antagonists as anti-cancer metastasis agents. RSC Advances, 8(22), 12061–12065.
  • BioIVT. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]

  • Toselli, F., Broccatelli, F., & Cruciani, G. (2019). In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk-EPDP. Metabolites, 9(12), 304.
  • Che, J.-X., Wang, Z.-L., Dong, X.-W., Hu, Y.-H., Xie, X., & Hu, Y.-Z. (2018). Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide CXCR2 selective antagonists as anti-cancer metastasis agents. RSC Advances, 8(22), 12061–12065.
  • Le, T. B., & Schneider, C. (2021). Detailed assay workflow of the equilibrated Caco-2 permeability assay in its final setup...
  • Feng, J., Johnson, J., & Li, Y. (2008). Pharmacokinetic, pharmacodynamic, and efficacy profiles of alogliptin, a novel inhibitor of dipeptidyl peptidase-4, in rats, dogs, and monkeys. Journal of Pharmacology and Experimental Therapeutics, 326(2), 533–542.
  • Raffa, R. B., & Pergolizzi, J. V. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy, 10(11), 465–473.
  • Che, J.-X., Wang, Z.-L., Dong, X.-W., Hu, Y.-H., Xie, X., & Hu, Y.-Z. (2018). Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide CXCR2 selective antagonists as anti-cancer metastasis agents. RSC Advances, 8(22), 12061–12065.
  • Domainex. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]

  • PharmGKB. (n.d.). ClinPGx Pathways. Retrieved from [Link]

  • Eto, T., Inoue, S., & Kadowaki, T. (2019). The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice.
  • Ferreira, R. J., Spengler, G., & Ferreira, M.-J. U. (2021). Pedrolane, a Polycyclic Diterpene Scaffold Containing a Bicyclo[2.2.1]heptane System, from Euphorbia pedroi. Organic Letters, 23(2), 274–278.
  • Volpe, D. A. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics, 15(11), 2542.
  • Rettie, A. E., & Jones, J. P. (2019). Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways. Journal of Medicinal Chemistry, 62(17), 7735–7737.
  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate
Reactant of Route 2
tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.